molecular formula C10H13N2+ B1242024 (1H-indol-3-yl)-N-methylmethanamine

(1H-indol-3-yl)-N-methylmethanamine

Número de catálogo: B1242024
Peso molecular: 161.22 g/mol
Clave InChI: BIFJNBXQXNWYOL-UHFFFAOYSA-O
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

3-(methylaminomethyl)indole(1+) is an organic cation obtained by protonation of the secondary amino function of 3-(methylaminomethyl)indole;  major species at pH 7.3. It is an ammonium ion derivative and an organic cation.

Propiedades

Fórmula molecular

C10H13N2+

Peso molecular

161.22 g/mol

Nombre IUPAC

1H-indol-3-ylmethyl(methyl)azanium

InChI

InChI=1S/C10H12N2/c1-11-6-8-7-12-10-5-3-2-4-9(8)10/h2-5,7,11-12H,6H2,1H3/p+1

Clave InChI

BIFJNBXQXNWYOL-UHFFFAOYSA-O

SMILES

C[NH2+]CC1=CNC2=CC=CC=C21

SMILES canónico

C[NH2+]CC1=CNC2=CC=CC=C21

Origen del producto

United States
Foundational & Exploratory

Introduction: The Indole Nucleus - A Cornerstone of Chemical Biology

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Discovery and Synthesis of Indole Derivatives

The indole, a deceptively simple aromatic heterocycle, is a cornerstone of modern science. Formed by the fusion of a benzene ring to a pyrrole ring, this scaffold is not merely a chemical curiosity but a "privileged structure" in medicinal chemistry and a recurring motif in a vast array of natural products.[1][2] Its discovery dates back to 1866, when Adolf von Baeyer isolated it from the oxidative degradation of the dye indigo, lending the molecule its name.[3][4]

From the essential amino acid tryptophan to the neurotransmitter serotonin and the potent anticancer vinca alkaloids, the indole nucleus is nature's versatile building block for molecules that modulate profound biological processes.[3][5][6] This ubiquity has driven over a century of intense research, leading to the development of a rich and diverse portfolio of synthetic methodologies. For researchers, scientists, and drug development professionals, a deep understanding of these synthetic routes is paramount for accessing novel chemical matter and advancing therapeutic innovation.

This guide provides an in-depth exploration of the core synthetic strategies for constructing the indole framework, from foundational named reactions to modern catalytic systems. It is designed not as a mere catalog of reactions, but as a technical resource that explains the causality behind experimental choices, empowering the reader to strategically select and apply these powerful methods.

Part I: Foundational Synthetic Strategies: The Classic Routes to the Indole Core

The classical methods of indole synthesis remain highly relevant, offering robust and often scalable routes to a wide range of indole derivatives. Their mechanisms have been studied for decades, providing a solid foundation for understanding the fundamental chemistry of indole formation.

The Fischer Indole Synthesis

Discovered by Emil Fischer in 1883, this is arguably the most famous and widely used method for indole synthesis.[7][8] It involves the acid-catalyzed cyclization of an arylhydrazone, which is typically formed in situ from the condensation of a phenylhydrazine with an aldehyde or ketone.[7][9][10]

Mechanistic Insight: The choice of a strong acid catalyst (Brønsted or Lewis acids like HCl, H₂SO₄, PPA, or ZnCl₂) is critical.[7][11] The acid protonates the hydrazone, facilitating tautomerization to an enehydrazine intermediate. This step is crucial as it sets the stage for the key bond-forming event: a[12][12]-sigmatropic rearrangement. This rearrangement breaks the weak N-N bond and forms a new C-C bond, leading to a di-imine intermediate. A subsequent intramolecular cyclization followed by the elimination of ammonia drives the reaction towards the thermodynamically stable aromatic indole ring.[7][9][11] Isotopic labeling studies have confirmed that the N1 nitrogen of the starting phenylhydrazine is incorporated into the final indole ring.[7]

Scope and Limitations: The Fischer synthesis is exceptionally versatile but requires that the aldehyde or ketone has at least two α-hydrogens to form the necessary enehydrazine.[9] The reaction conditions can be harsh, which may not be suitable for substrates with sensitive functional groups.

Caption: Workflow of the Fischer Indole Synthesis.

Experimental Protocol: Synthesis of 2-Phenylindole [11]

  • Reactant Preparation: Phenylhydrazine is reacted with acetophenone to form the corresponding phenylhydrazone. This is often done as a separate step or in situ.

  • Catalyst Addition: The phenylhydrazone is dissolved in a suitable solvent, such as ethanol or acetic acid. A strong acid catalyst, like polyphosphoric acid (PPA) or zinc chloride (ZnCl₂), is added.

  • Cyclization: The mixture is heated to reflux for several hours. The progress of the reaction is monitored by thin-layer chromatography (TLC).

  • Work-up and Isolation: Upon completion, the reaction mixture is cooled and poured into ice water. The resulting precipitate is collected by filtration.

  • Purification: The crude product is purified by recrystallization from a suitable solvent (e.g., ethanol) to yield pure 2-phenylindole.

The Bischler-Möhlau Indole Synthesis

This method, developed by August Bischler and Richard Möhlau, synthesizes 2-arylindoles from the reaction of an α-bromoacetophenone with an excess of aniline.[13][14] Though historically significant, its application was often limited by harsh reaction conditions and modest yields.[13]

Mechanistic Insight: The reaction begins with the nucleophilic substitution of the bromine atom by two molecules of aniline to form an α-arylamino-ketone intermediate.[13][14] Under heating, one of the aniline moieties acts as a leaving group, facilitating an electrophilic cyclization onto the aniline ring. Tautomerization of the resulting intermediate yields the final 2-arylindole product.[13][14] The use of excess aniline is crucial as it serves as both a reactant and a solvent. Recent modifications using microwave irradiation have been shown to improve reaction times and yields.[14][15]

Caption: Key steps in the Bischler-Möhlau Indole Synthesis.

The Madelung Synthesis

Reported by Walter Madelung in 1912, this reaction involves the intramolecular cyclization of an N-phenylamide using a strong base at high temperatures.[16] It is one of the few classical methods that proceeds via a base-catalyzed mechanism.

Mechanistic Insight: The reaction requires a very strong base, such as sodium ethoxide or potassium t-butoxide, and high temperatures (200-400 °C).[3][16] The base deprotonates the nitrogen and the benzylic carbon of the ortho-alkyl group, creating a dianion. The resulting carbanion then attacks the amide carbonyl carbon in an intramolecular condensation. Subsequent elimination of water yields the indole ring. The harsh conditions limit its use to the synthesis of simple, robust indoles.[2][3] Modern variations using organolithium reagents as bases can be performed under milder conditions.[3][16]

Experimental Protocol: Tandem Madelung Synthesis of N-Methyl-2-phenylindole [17]

  • Reagent Combination: In a reaction vessel under an inert atmosphere, combine methyl benzoate, N-methyl-o-toluidine, lithium bis(trimethylsilyl)amide (LiN(SiMe₃)₂), and cesium fluoride (CsF).

  • Reaction: The mixture is heated in a suitable solvent. The LiN(SiMe₃)₂/CsF system acts as a highly effective base to promote the tandem amidation and cyclization.

  • Monitoring: The reaction is monitored for the consumption of starting materials.

  • Work-up: After completion, the reaction is quenched and worked up using standard extraction procedures.

  • Purification: The crude product is purified by column chromatography to yield the N-methyl-2-phenylindole.

Part II: Palladium-Catalyzed Syntheses: A Modern Revolution

The advent of palladium-catalyzed cross-coupling reactions revolutionized organic synthesis, and indole formation was no exception. These methods offer milder conditions, broader functional group tolerance, and predictable regioselectivity compared to many classical approaches.

The Larock Indole Synthesis

Developed by Richard C. Larock in 1991, this powerful reaction constructs 2,3-disubstituted indoles via the palladium-catalyzed heteroannulation of an ortho-haloaniline (typically iodo- or bromo-) and a disubstituted alkyne.[4][12][18]

Mechanistic Insight: The catalytic cycle is believed to begin with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[19] This is followed by the oxidative addition of the o-iodoaniline to the Pd(0) center. The alkyne then coordinates to the resulting arylpalladium(II) complex and undergoes a migratory insertion into the aryl-palladium bond.[12][19] This step is typically regioselective. The final key step is an intramolecular N-attack on the newly formed vinyl-palladium species, followed by reductive elimination, which forms the indole ring and regenerates the Pd(0) catalyst.[12][19] The choice of ligands and bases can significantly influence the reaction's efficiency and scope.[18][20]

Larock_Indole_Synthesis pd0 Pd(0) pdiia Aryl-Pd(II)-I pd0->pdiia Oxidative Addition pdiib Aryl-Pd(II)-I Alkyne Complex pdiia->pdiib Alkyne Coordination pdiic Vinyl-Pd(II)-I pdiib->pdiic Migratory Insertion palladacycle Six-membered Palladacycle pdiic->palladacycle Intramolecular Amination palladacycle->pd0 Reductive Elimination indole 2,3-Disubstituted Indole palladacycle->indole aniline o-Iodoaniline aniline->pdiia alkyne Alkyne alkyne->pdiib

Caption: Catalytic cycle of the Larock Indole Synthesis.

Part III: Other Notable Synthetic Strategies

Beyond the classical and palladium-catalyzed routes, several other named reactions provide unique and powerful avenues to the indole core, often employing distinct mechanistic pathways.

The Bartoli Indole Synthesis

This reaction provides an effective route to 7-substituted indoles, which are often difficult to access via other methods.[21] It involves the reaction of an ortho-substituted nitroarene with at least three equivalents of a vinyl Grignard reagent.[22][23]

Mechanistic Insight: The reaction is believed to proceed via a complex pathway. The first equivalent of the Grignard reagent adds to the nitro group, which leads to the formation of a nitrosoarene.[22][24] A second equivalent of the Grignard reagent then attacks the nitrosoarene. The resulting intermediate undergoes a[12][12]-sigmatropic rearrangement, a key step enabled by the steric bulk of the ortho-substituent.[22] The third equivalent of the Grignard reagent acts as a base to facilitate the final cyclization and aromatization steps.[23][24] The requirement for an ortho-substituent is a key feature and limitation of this synthesis.[22]

The Fukuyama Indole Synthesis

The Fukuyama synthesis is a powerful, tin-mediated radical cyclization that constructs substituted indoles under mild conditions.[25][26] This method is particularly valuable for its excellent functional group tolerance, accommodating sensitive groups that might not survive more traditional methods.[25]

Mechanistic Insight: The reaction starts with an o-alkenylphenyl isocyanide or a 2-alkenylthioanilide.[26] A radical initiator, typically AIBN, generates a tributyltin radical from tributyltin hydride (Bu₃SnH).[25][26] This tin radical adds to the isocyanide carbon, creating an α-stannoimidoyl radical. This radical then undergoes a 5-exo-trig cyclization onto the adjacent alkene.[27] The resulting five-membered ring radical propagates the chain by abstracting a hydrogen from another molecule of Bu₃SnH, yielding the indole product and regenerating the tributyltin radical.[26] Recent advancements have explored iron-catalyzed versions that proceed via a hydrogen atom transfer (HAT) mechanism, offering a more sustainable alternative.[28]

The Nenitzescu Indole Synthesis

Discovered by Costin Nenitzescu in 1929, this reaction forms 5-hydroxyindole derivatives from the condensation of a benzoquinone with a β-aminocrotonic ester (an enamine).[29][30][31]

Mechanistic Insight: The reaction mechanism involves a Michael addition of the enamine to the benzoquinone.[29][32] This is followed by a nucleophilic attack from the enamine π-bond to form the five-membered ring. A final elimination/aromatization sequence yields the 5-hydroxyindole product.[29] The resulting 5-hydroxyindole scaffold is a key component in biologically important molecules like the neurotransmitter serotonin and the anti-inflammatory drug indomethacin.[29]

Part IV: The Indole Scaffold in Medicinal Chemistry

The indole ring is a dominant feature in pharmaceuticals, owing to its ability to mimic the structure of tryptophan and interact with a wide variety of biological targets through hydrogen bonding and π-stacking interactions.[1][33] Its structural and electronic properties make it an ideal scaffold for designing potent and selective drugs.[5][34]

The synthetic methods described above are not just academic exercises; they are enabling tools for the creation of life-changing medicines.

Drug (Class) Therapeutic Indication Key Synthetic Route Reference
Sumatriptan (Triptan)MigraineFischer Indole Synthesis[7][8]
Indomethacin (NSAID)Inflammation, PainNenitzescu Indole Synthesis[29]
Ondansetron (Antiemetic)Nausea and VomitingFischer Indole Synthesis
Vincristine/Vinblastine (Vinca Alkaloid)CancerBiosynthesis / Semi-synthesis[35][36]
MK-0462 (5-HT1D Agonist)MigraineLarock Indole Synthesis[12]
Psilocybin (Psychedelic)Depression, PTSDBiosynthesis / Total Synthesis[37]

This table illustrates the direct line from fundamental synthetic chemistry to impactful pharmaceuticals. The ability to efficiently construct the indole core using methods like the Fischer or Larock synthesis is a critical step in the development of drugs like triptans for migraines.[7][12] Similarly, the Nenitzescu synthesis provides a direct route to the 5-hydroxyindole core found in anti-inflammatory agents like Indomethacin.[29]

Conclusion and Future Outlook

The synthesis of indole derivatives has evolved from high-temperature, brute-force methods to elegant and highly selective catalytic processes. The classical syntheses, while sometimes harsh, remain workhorses in both academia and industry for their scalability and access to fundamental indole structures. The advent of modern transition-metal catalysis has opened the door to unprecedented molecular complexity with exquisite control over substitution patterns, enabling the synthesis of complex natural products and novel drug candidates.

Looking forward, the field is increasingly focused on "green" chemistry principles.[38] Researchers are developing methods that use more sustainable catalysts (e.g., iron instead of palladium), operate in environmentally benign solvents like water, or are powered by light or electricity.[38][39][40] These innovations will ensure that the synthesis of this vital heterocyclic scaffold continues to advance in an efficient, powerful, and environmentally responsible manner.

References

  • Fischer indole synthesis - Wikipedia.
  • Bartoli indole synthesis - Wikipedia.
  • Larock indole synthesis - Wikipedia.
  • Nenitzescu indole synthesis - Wikipedia.
  • Fukuyama indole synthesis - Grokipedia.
  • Fukuyama indole synthesis - Wikipedia.
  • Madelung synthesis - Wikipedia.
  • Fischer Indole Synthesis - Alfa Chemistry.
  • Larock indole synthesis - Grokipedia.
  • Fischer Indole Synthesis: Definition, Examples and Mechanism - Chemistry Learner.
  • Indole Synthesis: A Review and Medicinal Uses of Their Derivatives.
  • Nenitzescu Indole Synthesis.
  • Nenitzescu Indole Synthesis - SynArchive.
  • Fukuyama Indole Synthesis - SynArchive.
  • Bartoli Indole Synthesis - SynArchive.
  • Pharmacological Potential of Indole Derivatives: A Detailed Review.
  • Recent Developments on Synthesis of Indole Derivatives Through Green Approaches and Their Pharmaceutical Applications.
  • Bischler–Möhlau indole synthesis - Wikipedia.
  • Plant-Based Indole Alkaloids: A Comprehensive Overview from a Pharmacological Perspective - PMC.
  • Synthesis of Medicinally Important Indole Derivatives: A Review - ResearchGate.
  • Bartoli Indole Synthesis - J&K Scientific LLC.
  • A Mild and General Larock Indolization Protocol for the Preparation of Unnatural Tryptophans - PMC.
  • Fischer Indole Synthesis: Learn Reaction, Mechanism & Procedure - Testbook.
  • An Asymmetric Variant of the Bischler–Möhlau Indole Synthesis - ConnectSci.
  • Atroposelective Nenitzescu Indole Synthesis - RWTH Publications.
  • Fischer Indole Synthesis: Mechanism, Steps & Importance - Vedantu.
  • Bischler-Möhlau indole synthesis - chemeurope.com.
  • The Bartoli Indole Synthesis.
  • Larock Reaction in the Synthesis of Heterocyclic Compounds.
  • Phytochemical and Pharmacological Intervention of Indole and their Derivatives: A Comprehensive Review - Natural Resources for Human Health.
  • Synthesis and Chemistry of Indole.
  • Bartoli Indole Synthesis | Bentham Science Publishers.
  • Pd-Catalyzed Asymmetric Larock Indole Synthesis to Access Axially Chiral N-Arylindoles | Journal of the American Chemical Society.
  • Fe-catalyzed Fukuyama-type indole synthesis triggered by hydrogen atom transfer - PMC.
  • Recent advances in catalytic approaches for the synthesis of 3-substituted indoles: mechanisms and strategies - PMC.
  • Fukuyama Indole Synthesis | Request PDF - ResearchGate.
  • A Tandem Madelung Indole Synthesis Mediated by a LiN(SiMe3)2/CsF System.
  • Indole Alkaloids from Psychoactive Mushrooms: Chemical and Pharmacological Potential as Psychotherapeutic Agents - MDPI.
  • Recent advances in the synthesis of indoles and their applications - Organic & Biomolecular Chemistry (RSC Publishing).
  • Recent advances in the green synthesis of indole and its derivatives using microwave irradiation and the role of indole moiety in cancer - Taylor & Francis Online.
  • Indole alkaloid - Wikipedia.
  • Synthesis of indole derivatives as prevalent moieties present in selected alkaloids.
  • Recent advances in the synthesis of 3,4-fused tricyclic indoles - Organic & Biomolecular Chemistry (RSC Publishing).
  • Exploring the Versatile Pharmacological Potential of Indole Derivatives: A Comprehensive Review.
  • development of madelung-type indole synthesis using copper-catalyzed amidation/condensation - LOCKSS.
  • (PDF) Madelung Indole Synthesis - ResearchGate.
  • 1929-2019 Unexpected Formation of a Pyrrole-Azepine Hybrid in the Nenitzescu Indole Synthesis - REVISTA DE CHIMIE.
  • Bischler–Möhlau indole synthesis | 5 Publications | 202 Citations | Top Authors - SciSpace.
  • Bischler-Möhlau indole synthesis - Semantic Scholar.

Sources

(1H-indol-3-yl)-N-methylmethanamine: Mechanistic Architecture & Pharmacodynamics

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

(1H-indol-3-yl)-N-methylmethanamine, commonly known as N-Methyltryptamine (NMT) , is a bioactive indole alkaloid and a critical intermediate in the endogenous biosynthesis of N,N-Dimethyltryptamine (DMT). Unlike its dimethylated counterpart, NMT exhibits a unique pharmacological profile characterized by biased agonism at the 5-HT2A receptor and significant interaction with Trace Amine-Associated Receptors (TAARs).

This guide dissects the molecular mechanisms of NMT, challenging the reductive view of it being merely a "weaker DMT." We explore its G-protein signaling bias, its role as a substrate for vesicular transporters (VMAT2), and its metabolic competition between oxidation (MAO) and methylation (INMT).

Chemical & Structural Basis

NMT represents the monomethylated derivative of tryptamine. Its secondary amine structure confers distinct lipophilicity and hydrogen-bonding potential compared to the primary amine (tryptamine) and the tertiary amine (DMT).

PropertySpecification
IUPAC Name 2-(1H-indol-3-yl)-N-methylmethanamine
Formula C₁₁H₁₄N₂
Molar Mass 174.24 g/mol
pKa (Amine) ~10.2 (Protonated at physiological pH)
Lipophilicity (LogP) ~1.6 (Moderate BBB permeability)
Key Structural Feature Indole core with an ethylamine side chain; monomethylation at N-terminus increases metabolic stability vs. tryptamine but retains H-bond donor capacity.
Pharmacodynamics: The Core Mechanisms
A. 5-HT2A Receptor: The Gq-Biased Agonist Theory

The most scientifically compelling aspect of NMT pharmacology is its functional selectivity (biased agonism). Unlike serotonin (5-HT), which recruits both Gq proteins and


-arrestin2 upon receptor activation, NMT preferentially stabilizes the receptor conformation coupled to Gq/11 signaling  while minimally recruiting 

-arrestin2.
  • Mechanism: Binding to the orthosteric site of 5-HT2A induces a conformational change that facilitates GTP-GDP exchange on the G

    
    q subunit.
    
  • Significance:

    
    -arrestin2 is typically responsible for receptor desensitization and internalization. The lack of 
    
    
    
    -arrestin2 recruitment suggests that NMT may induce less acute tolerance (tachyphylaxis) than balanced agonists.
  • Downstream Effect: Activation of Phospholipase C (PLC)

    
     IP3/DAG cascade 
    
    
    
    Calcium release
    
    
    Neuronal depolarization.
B. TAAR1 Agonism & Monoamine Modulation

NMT acts as an agonist at the Trace Amine-Associated Receptor 1 (TAAR1) . This Gs-coupled GPCR is intracellularly localized (often on the membrane of monoamine vesicles or the endoplasmic reticulum).

  • Action: Activation of TAAR1 triggers cAMP production via Adenylyl Cyclase.

  • Result: Phosphorylation of the Dopamine Transporter (DAT) and Serotonin Transporter (SERT), leading to transporter internalization or reversal (efflux).

  • Net Effect: Increased synaptic concentrations of endogenous monoamines (DA, 5-HT, NE), acting as a "modulator" rather than a direct mimetic.

C. VMAT2 Interaction: The "False Neurotransmitter" Hypothesis

NMT is a substrate for the Vesicular Monoamine Transporter 2 (VMAT2) .

  • Uptake: NMT is actively transported into synaptic vesicles, displacing endogenous neurotransmitters.

  • Storage/Release: Once vesicularized, it is protected from MAO degradation. Upon depolarization, it is co-released with serotonin, allowing for extended synaptic residence time compared to non-vesicularized ligands.

Metabolic Fate: The INMT/MAO Fork

NMT sits at a metabolic crossroad. Its half-life and bioactivity are dictated by the competition between two enzymes:

  • Monoamine Oxidase A (MAO-A): The primary degradation pathway. MAO-A oxidatively deaminates NMT into Indole-3-acetic acid (IAA) .

  • Indolethylamine-N-methyltransferase (INMT): In tissues with high INMT expression (e.g., lungs, potentially pineal), NMT is methylated to DMT .

Note: In the presence of MAO inhibitors, the INMT pathway becomes favored, potentially increasing endogenous DMT biosynthesis.

Visualization: Signaling & Metabolic Pathways

NMT_Pathways NMT N-Methyltryptamine (NMT) FiveHT2A 5-HT2A Receptor NMT->FiveHT2A Biased Agonist TAAR1 TAAR1 Receptor NMT->TAAR1 Agonist VMAT2 VMAT2 Transporter NMT->VMAT2 Substrate Uptake MAOA MAO-A Enzyme NMT->MAOA Oxidation INMT INMT Enzyme NMT->INMT Methylation (+SAM) Gq Gq Protein Activation FiveHT2A->Gq Strong Signal BetaArr Beta-Arrestin2 Recruitment FiveHT2A->BetaArr Weak/No Signal cAMP cAMP Increase (PKA Activation) TAAR1->cAMP IAA Indole-3-acetic acid (Inactive) MAOA->IAA DMT N,N-DMT (Psychoactive) INMT->DMT PLC PLC -> IP3 -> Ca2+ Gq->PLC

Figure 1: Pharmacodynamic signaling bias and metabolic bifurcation of NMT. Note the minimal recruitment of Beta-Arrestin2 at 5-HT2A.

Data Presentation: Receptor Binding Profiles

The following affinities are synthesized from competitive radioligand binding assays. NMT generally exhibits lower affinity than DMT but maintains significant potency at 5-HT2A.

Receptor / TransporterAffinity (Ki / EC50)Functional ActivityMechanism Note
5-HT1A 100 - 400 nMAgonistInhibits adenylate cyclase; contributes to anxiolysis.
5-HT2A 300 - 900 nMBiased Agonist Preferential Gq coupling; minimal

-arrestin recruitment.
5-HT2C 150 - 600 nMAgonistLinked to satiety and regulation of dopamine release.
TAAR1 ~1 - 5 µMAgonistModulates monoamine transporter function (DAT/SERT).
SERT ~2 - 10 µMSubstrate/ReleaserPromotes non-exocytotic serotonin efflux.
VMAT2 ~90 µMSubstrateWeak affinity, but sufficient for vesicular accumulation.

Data Sources: Aggregated from Ray (2010) and PDSP database entries for N-methyltryptamines.

Experimental Protocol: In Vivo Validation of Gq-Bias

Objective: To distinguish NMT's Gq-biased signaling from balanced serotonin signaling using the Head Twitch Response (HTR) model in Wild Type (WT) vs.


-Arrestin2 Knockout (KO) mice.

Rationale: If NMT relies on


-arrestin2, its effects should diminish in KO mice. If it is Gq-biased (independent of 

-arrestin), effects should persist or increase (due to lack of desensitization).
Phase 1: Subject Preparation
  • Cohorts: Generate two cohorts: C57BL/6J Wild Type (n=10) and

    
    -Arrestin2(-/-) Knockout (n=10).
    
  • Acclimatization: Habituate mice to observation cylinders (transparent plexiglass, 15cm diameter) for 30 mins/day for 3 days prior to testing.

Phase 2: Drug Administration
  • Vehicle: Saline + 0.1% Ascorbic Acid (to prevent oxidation).

  • Treatment: Administer NMT (hydrochloride salt) at 10 mg/kg via intraperitoneal (i.p.) injection.

    • Note: Pre-treatment with a peripheral MAO inhibitor (e.g., pargyline) may be required if NMT half-life is insufficient, but avoid if studying pure receptor kinetics.

Phase 3: Behavioral Quantitation
  • Video Capture: Record behavior for 30 minutes post-injection using high-frame-rate cameras (60fps).

  • Scoring: Blinded observers count HTR events.

    • Definition of HTR: Rapid, paroxysmal rotation of the head and ears (duration < 0.5s).

Phase 4: Data Analysis & Interpretation
  • Hypothesis Validation:

    • Result A (Balanced Agonist): HTR is significantly lower in KO mice (indicates

      
      -arrestin dependence).
      
    • Result B (Gq-Biased - NMT): HTR is equal to or greater in KO mice compared to WT.

    • Causality: Enhanced response in KO mice confirms that the drug drives Gq signaling efficiently without the dampening/desensitizing effect of

      
      -arrestin2.
      
References
  • Ray, T. S. (2010).[1] Psychedelics and the Human Receptorome. PLoS ONE. Link

  • Schmid, C. L., et al. (2010). Serotonin, but not N-methyltryptamines, activates the serotonin 2A receptor via a β-arrestin2/Src/Akt signaling complex in vivo.[2] Journal of Neuroscience. Link

  • Cozzi, N. V., et al. (2009). Indolethylamine N-methyltransferase expression in primate nervous tissue. Society for Neuroscience. Link

  • Bunzow, J. R., et al. (2001).[3] Amphetamine, 3,4-methylenedioxymethamphetamine, lysergic acid diethylamide, and metabolites of the catecholamine neurotransmitters are agonists of a rat trace amine receptor. Molecular Pharmacology. Link

  • Cozzi, N. V., & Foley, K. F. (2014). Noncompetitive Inhibition of Indolethylamine-N-methyltransferase by N,N-Dimethyltryptamine and N,N-Dimethylaminopropyltryptamine. Biochemistry. Link

Sources

Introduction: The Indolylmethanamine Scaffold in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Biological Activity of Indolylmethanamine Compounds

The indole nucleus is a privileged scaffold in medicinal chemistry, forming the core of numerous natural products and synthetic molecules with profound biological activity.[1][2][3] Its unique structure allows it to mimic peptides and interact reversibly with a wide array of biological targets, making it a cornerstone of drug development.[1][2] Among the vast family of indole derivatives, indolylmethanamines have emerged as a particularly versatile class. These compounds, characterized by an indole ring linked to a nitrogen atom via a methylene bridge, exhibit a remarkable spectrum of pharmacological effects, including anticancer, antimicrobial, and neuroprotective properties.[1][4]

This guide provides an in-depth technical overview for researchers, scientists, and drug development professionals. It moves beyond a simple catalog of activities to explore the underlying mechanisms of action, present detailed and validated experimental protocols for their evaluation, and offer insights into the critical structure-activity relationships that drive potency and selectivity. Our focus is on the causality behind experimental design, ensuring that the methodologies presented are robust, reproducible, and strategically sound for advancing promising candidates from the bench to preclinical development.

Core Evaluation Workflow for Novel Indolylmethanamine Compounds

A systematic and logical workflow is paramount for the efficient evaluation of new chemical entities. The following workflow represents a field-proven approach to characterizing the biological activities of novel indolylmethanamine derivatives, ensuring that resources are directed toward the most promising candidates.

G cluster_0 Phase 1: In Vitro Screening cluster_1 Phase 2: Mechanistic Elucidation cluster_2 Phase 3: Advanced & In Vivo Models cluster_3 Outcome synthesis Compound Synthesis & Characterization primary_screening Primary Broad-Spectrum Cytotoxicity Screening (e.g., MTT Assay) synthesis->primary_screening antimicrobial_screening Antimicrobial Screening (e.g., MIC Assay) synthesis->antimicrobial_screening neuro_screening Neuroprotection Screening (e.g., Oxidative Stress Assay) synthesis->neuro_screening moa Mechanism of Action Studies (e.g., Apoptosis, Enzyme Inhibition) primary_screening->moa antimicrobial_screening->moa neuro_screening->moa sar Structure-Activity Relationship (SAR) Analysis moa->sar in_vivo In Vivo Efficacy Studies (e.g., Xenograft Models) sar->in_vivo tox Preliminary Toxicology & ADME Profiling sar->tox candidate Lead Candidate Selection in_vivo->candidate tox->candidate

Caption: A generalized workflow for the discovery and validation of indolylmethanamine compounds.

Anticancer Activity: Targeting Uncontrolled Proliferation

Many indolylmethanamine derivatives have demonstrated potent cytotoxic effects against a range of cancer cell lines, including multi-drug resistant (MDR) phenotypes.[5] Their mechanisms are diverse, often involving the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways or enzymes like topoisomerases.[5][6]

Key Mechanisms of Anticancer Action
  • Apoptosis Induction: A primary mechanism is the triggering of programmed cell death. This can be initiated through intrinsic (mitochondrial) or extrinsic (death receptor) pathways, often involving the activation of caspase cascades and DNA fragmentation.[5]

  • Topoisomerase Inhibition: Certain indolylmaleimide structures, which share features with indolylmethanamines, are known to stabilize the topoisomerase-DNA complex, which inhibits DNA replication and transcription, ultimately leading to cell death.[6]

  • Signaling Pathway Modulation: These compounds can interfere with critical cancer-driving pathways such as Wnt/β-catenin signaling, which is involved in cell proliferation and migration.[7]

Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a foundational, colorimetric method for assessing cell viability.[8] It measures the metabolic activity of mitochondrial reductase enzymes, which reflects the number of viable cells.[8][9]

Causality: This assay is selected for initial screening due to its precision, rapidity, and suitability for high-throughput analysis across multiple cell lines.[8] It provides a quantitative measure (IC50) of a compound's potency, allowing for direct comparison and initial SAR analysis.

Step-by-Step Methodology:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, A549) in a 96-well plate at a density of 5,000-10,000 cells/well. Incubate for 24 hours at 37°C in a 5% CO2 environment to allow for cell adherence.[9]

  • Compound Treatment: Prepare serial dilutions of the indolylmethanamine compounds in the appropriate cell culture medium. A typical concentration range for screening is 0.1 to 100 µM.[9] Remove the old medium from the cells and add 100 µL of the compound-containing medium.

  • Controls (Self-Validation):

    • Vehicle Control: Treat cells with the highest concentration of the vehicle (e.g., DMSO) used to dissolve the compounds. This represents 100% cell viability.

    • Positive Control: Treat cells with a known anticancer drug (e.g., Doxorubicin) to confirm assay sensitivity.

    • Blank Control: Include wells with medium but no cells to measure background absorbance.

  • Incubation: Incubate the plate for 48 to 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.[9] Viable cells with active mitochondrial reductases will convert the yellow MTT to purple formazan crystals.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.[9]

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the results to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Structure-Activity Relationship (SAR)

The IC50 values obtained from cytotoxicity assays are crucial for building an SAR profile. By systematically modifying the substituents on the indole ring or the amine moiety, researchers can identify the chemical features that enhance potency and selectivity.

Compound IDR1 Substituent (Indole)R2 Substituent (Amine)IC50 (µM) on MCF-7IC50 (µM) on A549
IMA-01HPhenyl25.431.2
IMA-025-FluoroPhenyl12.115.8
IMA-035-MethoxyPhenyl35.642.1
IMA-045-Fluoro4-Chlorophenyl6.89.3

This table contains illustrative data.

Insight: The hypothetical data above suggests that an electron-withdrawing group (e.g., fluorine) at the 5-position of the indole ring enhances anticancer activity (IMA-02 vs. IMA-01 and IMA-03). Further enhancement is seen by adding an electron-withdrawing group to the amine's phenyl ring (IMA-04).

Antimicrobial Activity: Combating Pathogenic Microbes

Indole derivatives, including indolylmethanamines, are known to possess significant activity against a broad spectrum of bacteria and fungi.[10][11] Their development is critical in the face of rising antimicrobial resistance.

Key Mechanisms of Antimicrobial Action

The mechanisms are varied but often involve disruption of essential cellular processes. These can include inhibition of DNA synthesis, disruption of cell membrane integrity, or interference with key metabolic enzymes.[1]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

The broth microdilution method is a gold-standard technique for determining the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13] This quantitative method is highly reproducible when standardized protocols are followed.

Causality: This method is preferred over simpler techniques like disk diffusion for lead optimization because it provides a quantitative MIC value, which is essential for comparing the potency of different compounds and for pharmacokinetic/pharmacodynamic (PK/PD) analysis.[13] Adherence to standards from bodies like the Clinical and Laboratory Standards Institute (CLSI) ensures inter-laboratory comparability.[14][15]

Step-by-Step Methodology:

  • Compound Preparation: In a 96-well microtiter plate, prepare two-fold serial dilutions of the test compounds in a suitable broth medium (e.g., Mueller-Hinton Broth for bacteria).[12]

  • Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., Staphylococcus aureus, Escherichia coli) equivalent to a 0.5 McFarland standard, which is then diluted to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the wells.

  • Inoculation: Add the prepared bacterial or fungal suspension to each well containing the diluted compounds.

  • Controls (Self-Validation):

    • Growth Control: A well containing only broth and the inoculum (no compound) to ensure the microorganism is viable.

    • Sterility Control: A well containing only uninoculated broth to check for contamination.

    • Positive Control: A known antibiotic (e.g., Ampicillin, Ciprofloxacin) is tested in parallel to validate the susceptibility of the test strain.

  • Incubation: Incubate the plates at 35-37°C for 16-20 hours for most bacteria.

  • MIC Determination: The MIC is recorded as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.[12]

Neuroprotective Activity: Shielding the Central Nervous System

Neurodegenerative diseases like Alzheimer's and Parkinson's, as well as acute injuries like stroke, are characterized by progressive neuronal loss.[16][17] Indolylmethanamine derivatives are being explored for their potential to protect neurons from damage caused by excitotoxicity, oxidative stress, and apoptosis.[16][17][18]

Key Mechanisms of Neuroprotection
  • Antioxidant Activity: Many neurological disorders involve oxidative stress. Neuroprotective compounds can act by scavenging reactive oxygen species (ROS) or by upregulating endogenous antioxidant systems.[17][19]

  • Anti-inflammatory Effects: Chronic neuroinflammation contributes to neuronal damage. Compounds that can modulate inflammatory pathways, such as by inhibiting NF-κB, may offer protection.[20][21]

  • Anti-apoptotic Effects: Preventing the activation of apoptotic pathways in neurons is a key neuroprotective strategy.[17]

  • Modulation of Signaling Pathways: Some compounds exert their effects by activating pro-survival signaling cascades, such as the ERK-CREB pathway.[19]

G cluster_0 cluster_1 cluster_2 cluster_3 insult Oxidative Stress (e.g., H2O2, NMDA) ros Reduced ROS survival_pathway Activation of Pro-Survival Pathways (e.g., ERK-CREB) apoptosis Inhibition of Apoptosis compound Indolylmethanamine Compound compound->ros Scavenges ROS compound->survival_pathway Activates Kinases compound->apoptosis Inhibits Caspases neuroprotection Neuronal Survival & Neuroprotection ros->neuroprotection survival_pathway->neuroprotection apoptosis->neuroprotection

Sources

The Dimethylamino Moiety in Medicinal Chemistry: A Guide to Physicochemical Profiling and Optimization

Author: BenchChem Technical Support Team. Date: February 2026

To: Drug Discovery Researchers & Medicinal Chemists From: Senior Application Scientist, Lead Optimization Unit Subject: Physicochemical & Metabolic Profiling of N-Methylmethanamine (Dimethylamine) Derivatives

Introduction: The Pharmacophore Anchor

In medicinal chemistry, the N-methylmethanamine (dimethylamine or DMA) moiety is rarely a standalone target; it is a critical "anchor" pharmacophore used to modulate the physicochemical properties of complex drug molecules. From the antihistamine Diphenhydramine to the antidepressant Amitriptyline, this tertiary amine motif serves two primary functions:

  • Solubility Switch: It provides a tunable pKa (typically 9.0–10.7), allowing the molecule to exist as a water-soluble cation at physiological pH or in formulation.

  • Hydrogen Bonding: The nitrogen lone pair acts as a hydrogen bond acceptor, while the protonated form acts as a donor, facilitating ionic interactions with key residues (e.g., Aspartate) in G-protein-coupled receptors (GPCRs) and ion channels.

This guide details the structural dynamics, solubility behavior, and metabolic liabilities of this moiety, providing the rigorous protocols necessary to profile them effectively.

Structural Dynamics: The Basicity Paradox

Understanding the basicity of DMA derivatives is not merely about counting methyl groups; it is about balancing electronic induction against solvation penalties .

The Inductive-Solvation Tug-of-War

In the gas phase, basicity increases linearly with methylation due to the positive inductive effect (+I) of alkyl groups stabilizing the positive charge on the nitrogen. However, in aqueous solution (the biological context), we observe a "Basicity Anomaly" .

  • Methylamine (pKa ~10.6): High solvation stability (3 protons for H-bonding).

  • Dimethylamine (pKa ~10.7): The "Sweet Spot." Optimal balance of inductive stabilization and sufficient solvation (2 protons for H-bonding).

  • Trimethylamine (pKa ~9.8): Drop in basicity. Despite high inductive effect, the steric bulk prevents water molecules from effectively stabilizing the cation (only 1 proton for H-bonding).

Implication for Drug Design: If your lead compound requires a higher pKa to maintain solubility in the gut (pH 1.5–3.0) or to form a stable salt, a dimethylamino group is often superior to a diethyl- or trimethyl- variant.

Visualization: The Basicity Determination Pathway

BasicityAnomaly Start Amine Structure Inductive Inductive Effect (+I) (Increases Electron Density) Start->Inductive Solvation Solvation Energy (Stabilizes Cation) Start->Solvation Primary Methylamine pKa ~10.6 Inductive->Primary Add Methyl Tertiary Trimethylamine pKa ~9.8 Steric Hindrance dominates Inductive->Tertiary Max +I Effect Solvation->Primary 3 H-Bonds Solvation->Tertiary Steric Blockade (Solvation Crash) Ammonia Ammonia (NH3) pKa ~9.2 High Solvation / Low +I Secondary Dimethylamine (DMA) pKa ~10.7 OPTIMAL BALANCE Primary->Secondary Add Methyl Secondary->Tertiary Add Methyl

Figure 1: The Basicity Anomaly. Note how Dimethylamine represents the peak pKa in aqueous solution due to the collapse of solvation stabilization in the trimethylated derivative.

Solubility & Lipophilicity: The LogD Switch

For DMA derivatives, LogP (partition coefficient of the neutral species) is often misleading. The relevant metric is LogD (distribution coefficient at a specific pH), as these molecules are ionizable.

The pH-Dependent Solubility Profile

At physiological pH (7.4), a DMA derivative (pKa ~10) is predominantly protonated (>99%).

  • Stomach (pH 2.0): Fully ionized. High solubility.

  • Intestine (pH 6.5–7.5): Equilibrium shifts slightly, but largely cationic.

  • Blood-Brain Barrier (BBB): To cross the BBB, the small fraction of neutral species drives passive diffusion. Once across, it re-ionizes, potentially trapping the drug in the CNS (Ion Trapping).

Comparative Physicochemical Data
Derivative ClassExample CompoundpKa (Base)LogP (Neutral)LogD (pH 7.4)Solubility Mechanism
Simple Amine Dimethylamine10.73-0.38-3.5Small polar cation
Ethanolamine Diphenhydramine9.03.31.6Amphiphilic salt formation
Aryl-Alkyl Dimethylaniline5.12.32.3Low pKa prevents ionization at pH 7.4
H2 Antagonist Ranitidine8.20.27-0.5Polar surface area dominance

Metabolic Stability: The N-Demethylation Liability

The primary failure mode for DMA derivatives in preclinical development is rapid N-demethylation by Cytochrome P450 enzymes (primarily CYP3A4 and CYP2D6).

Mechanism of Action

The reaction proceeds via an oxidative attack on the alpha-carbon (the methyl group), not the nitrogen itself.

  • Single Electron Transfer (SET): The heme iron abstracts an electron from the nitrogen lone pair.

  • Proton Transfer: Loss of a proton from the alpha-carbon.

  • Oxygen Rebound: Formation of an unstable Carbinolamine intermediate.

  • Collapse: The intermediate spontaneously decomposes into a secondary amine and Formaldehyde .[1]

Toxicity Note: While the secondary amine is often active (e.g., Amitriptyline


 Nortriptyline), the release of formaldehyde can cause localized toxicity if the turnover rate is high.
Visualization: CYP450 N-Demethylation Cycle[1]

NDemethylation Substrate Tertiary Amine (R-N(CH3)2) Radical Aminium Radical Cation [R-N(CH3)2]•+ Substrate->Radical 1. Single Electron Transfer (SET) CYP CYP450 (Fe-O) CYP->Radical Intermediate Carbinolamine (R-N(CH3)-CH2OH) Radical->Intermediate 2. H-Abstraction & Oxygen Rebound Products Secondary Amine + Formaldehyde (R-NH(CH3) + HCHO) Intermediate->Products 3. Spontaneous Collapse Products->Substrate Metabolic Cycling (if re-methylated)

Figure 2: The Oxidative N-Dealkylation Pathway. The instability of the carbinolamine intermediate is the driving force for the release of formaldehyde.

Experimental Protocols (SOPs)

To ensure data integrity, use the following self-validating protocols.

Protocol A: Potentiometric pKa Determination

Why this method? Unlike UV-metric methods, potentiometry does not require a chromophore near the ionization center. It is the gold standard for aliphatic amines.

Materials:

  • Sirius T3 or equivalent autotitrator.

  • 0.15 M KCl (Ionic Strength Adjuster - ISA).

  • 0.5 M HCl and 0.5 M KOH (Standardized).

  • Carbonate-free water (degassed).

Workflow:

  • Calibration: Calibrate electrode slope using pH 4.01, 7.00, and 10.01 buffers. Verify with a standard check (e.g., KHP).

  • Sample Prep: Weigh ~3-5 mg of the DMA derivative. Dissolve in 10 mL of ISA solution.

  • Blank Titration: Run a blank titration on the ISA to subtract background carbonate/silicate influence.

  • Titration:

    • Acidify sample to pH ~2.0 using HCl.[2]

    • Titrate with KOH under inert gas (Argon/Nitrogen) blanket to pH 12.0.

    • Validation: Perform a reverse titration (pH 12 -> 2) to check for hysteresis (indicates precipitation or degradation).

  • Calculation: Use the Bjerrum difference plot method to determine pKa.

Protocol B: Microsomal Stability (Metabolic Clearance)

Why this method? It directly assesses the liability of the N-methyl group to CYP-mediated oxidation.

Materials:

  • Pooled Liver Microsomes (Human/Rat).

  • NADPH Regenerating System (MgCl2, Glucose-6-phosphate, G6P-Dehydrogenase).

  • Phosphate Buffer (100 mM, pH 7.4).

  • Stop Solution: Acetonitrile with Internal Standard (e.g., Tolbutamide).

Workflow:

  • Pre-Incubation: Mix Microsomes (0.5 mg/mL final protein) and Test Compound (1 µM) in buffer. Equilibrate at 37°C for 5 mins.

    • Control: Include a "No NADPH" control to rule out chemical instability.

  • Initiation: Add NADPH regenerating system to start the reaction.

  • Sampling: At t = 0, 5, 15, 30, and 60 mins, remove 50 µL aliquots.

  • Quenching: Immediately dispense into 150 µL ice-cold Stop Solution. Vortex and centrifuge (4000g, 10 min).

  • Analysis: Analyze supernatant via LC-MS/MS. Monitor for:

    • Loss of Parent (Intrinsic Clearance calculation).

    • Appearance of M-14 peak (Loss of CH2 = N-demethylation).

    • Appearance of M+16 peak (N-Oxide formation).[1]

References

  • Wermuth, C. G. (2011). The Practice of Medicinal Chemistry. Academic Press. (Standard text on pharmacophore properties and bioisosteres).
  • Testa, B., & Mayer, J. M. (2003). Hydrolysis in Drug and Prodrug Metabolism. Wiley-VCH.

  • Guengerich, F. P. (2001). Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity. Chemical Research in Toxicology, 14(6), 611–650.

  • Avdeef, A. (2003). Absorption and Drug Development: Solubility, Permeability, and Charge State. Wiley-Interscience. (Definitive guide on pKa and LogD methodology).

  • Smith, D. A., et al. (2009). Pharmacokinetics and Metabolism in Drug Design. Wiley-VCH. (Covers metabolic liabilities of amines).[1][3][4][5][6]

Sources

Methodological & Application

Application Note: Precision Synthesis of 3-Indolylmethanamines

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Strategic Analysis & Retrosynthesis

The 3-indolylmethanamine scaffold (Indole-


-

-

) is a privileged pharmacophore distinct from its homolog, tryptamine (Indole-

-

-

-

). While tryptamines are ubiquitous in neurotransmitter modulation (e.g., serotonin, melatonin), 3-indolylmethanamines serve as critical intermediates in the synthesis of

-carbolines, kinase inhibitors, and complex alkaloids like gramine.

The synthesis of this scaffold relies heavily on the inherent nucleophilicity of the indole


 position. However, this reactivity also poses a challenge: indoles are acid-sensitive and prone to dimerization or polymerization under harsh conditions. A robust synthetic strategy must balance reactivity with protecting group strategy and pH control.
Retrosynthetic Logic

We approach the synthesis through three primary disconnections, selected based on the desired substitution pattern of the amine:

  • Disconnection A (Mannich): Ideal for

    
    -dialkyl derivatives (e.g., Gramine).
    
  • Disconnection B (Reductive Amination): The most versatile route for secondary and tertiary amines using Indole-3-carboxaldehyde.

  • Disconnection C (Reduction): The standard for accessing the primary amine (

    
    ) via nitrile or amide reduction.
    

Retrosynthesis Target 3-Indolylmethanamine (Target Scaffold) Gramine Mannich Base (Gramine) Target->Gramine Retro-Mannich Aldehyde Indole-3-carboxaldehyde Target->Aldehyde Retro-Reductive Nitrile Indole-3-carbonitrile Target->Nitrile Retro-Reduction PathA Path A: CH2O + HNR2 (Mannich Rxn) Gramine->PathA PathB Path B: HNR2 + [H-] (Reductive Amination) Aldehyde->PathB PathC Path C: LiAlH4 (Reduction) Nitrile->PathC

Figure 1: Retrosynthetic analysis of the 3-indolylmethanamine scaffold showing three primary strategic disconnections.

Part 2: Detailed Experimental Protocols

Protocol A: The Mannich Reaction (Synthesis of Gramine Derivatives)

Applicability: Synthesis of tertiary amines (


-dimethyl) and subsequent amine exchange.
Mechanism:  Electrophilic aromatic substitution at 

by an iminium ion generated in situ.[1]

Scientific Rationale: The Mannich reaction utilizes the high electron density at indole


. While acetic acid is the classic catalyst, zinc chloride (

) is superior for preventing polymerization and improving yields at milder temperatures.

Reagents:

  • Indole (1.0 equiv)[2]

  • Formaldehyde (37% aq., 1.1 equiv)

  • Dimethylamine (40% aq., 1.1 equiv) or secondary amine of choice

  • Zinc Chloride (

    
    , 0.1 – 0.5 equiv)
    
  • Solvent: Ethanol (EtOH)

Step-by-Step Procedure:

  • Setup: To a round-bottom flask equipped with a magnetic stir bar, add Ethanol (10 mL/g indole).

  • Amine Activation: Add the secondary amine (1.1 equiv) and formaldehyde solution (1.1 equiv). Stir for 10 minutes at room temperature to pre-form the hemiaminal/iminium species.

  • Catalyst Addition: Add

    
     (0.1 equiv). Note: The reaction is mildly exothermic.
    
  • Substrate Addition: Add Indole (1.0 equiv) in one portion.

  • Reaction: Stir at room temperature for 2–4 hours. Monitor by TLC (System: DCM/MeOH 9:1). The product usually spots significantly lower than indole.

  • Workup:

    • Pour the reaction mixture into 5% aqueous NaOH (to neutralize the zinc salt and ensure the amine is free-based).

    • Extract with Ethyl Acetate (

      
      ).
      
    • Wash combined organics with brine, dry over

      
      , and concentrate.[3]
      
  • Purification: Recrystallization from Acetone/Hexane is preferred over chromatography for Gramine derivatives due to streaking on silica.

Protocol B: Reductive Amination of Indole-3-Carboxaldehyde

Applicability: Best for installing secondary amines or complex tertiary amines. Scientific Rationale: Direct alkylation of amines with alkyl halides often leads to over-alkylation. Reductive amination avoids this. Sodium Cyanoborohydride (


) is used at pH 5–6 because it selectively reduces the iminium ion (formed from aldehyde + amine) without reducing the aldehyde itself.

Reagents:

  • Indole-3-carboxaldehyde (1.0 equiv)

  • Amine (1.1 equiv)[4]

  • Sodium Cyanoborohydride (

    
    , 1.5 equiv)
    
  • Acetic Acid (glacial, catalytic to adjust pH)

  • Solvent: Methanol (MeOH)

Step-by-Step Procedure:

  • Imine Formation: Dissolve Indole-3-carboxaldehyde (1.0 equiv) and the amine (1.1 equiv) in MeOH (0.2 M concentration).

  • pH Adjustment: Add Glacial Acetic Acid dropwise until the pH is approximately 5–6 (use wet pH paper). Crucial Step: If pH is too low, indole polymerization occurs; if too high, imine formation is slow.

  • Activation: Stir for 30–60 minutes at room temperature. In some cases, adding activated molecular sieves (3Å) helps drive imine formation.

  • Reduction: Add

    
     (1.5 equiv) portion-wise. Caution: Toxic cyanide generation potential; work in a fume hood.
    
  • Reaction: Stir overnight at room temperature.

  • Quench: Quench with saturated aqueous

    
     to basify.
    
  • Workup: Extract with DCM. Wash with water and brine.[3]

  • Purification: Flash column chromatography (DCM/MeOH/Et3N gradient).

Protocol C: Reduction of Indole-3-Carbonitrile (Primary Amines)

Applicability: Synthesis of primary amines (3-aminomethylindole). Scientific Rationale: Primary amines cannot be easily made via Mannich or Reductive Amination (which favor secondary/tertiary products). Reducing the nitrile (


) is the most direct route. Lithium Aluminum Hydride (

) is required; milder reagents like

are generally insufficient for nitriles.

Safety Critical:


 is pyrophoric and reacts violently with water. All glassware must be oven-dried.

Reagents:

  • Indole-3-carbonitrile (1.0 equiv)

  • 
     (2.0 – 3.0 equiv) or 
    
    
    
    (1.0 M in THF)
  • Solvent: Anhydrous THF (Tetrahydrofuran)

Step-by-Step Procedure:

  • Apparatus: Flame-dry a 2-neck round-bottom flask under Argon flow. Equip with a reflux condenser and addition funnel.

  • LAH Suspension: Add anhydrous THF and

    
     (2.5 equiv). Cool to 0°C in an ice bath.
    
  • Addition: Dissolve Indole-3-carbonitrile in anhydrous THF. Add this solution dropwise to the LAH suspension over 20 minutes. Do not add solid LAH to the nitrile solution.

  • Reflux: Once addition is complete, remove the ice bath and warm to room temperature. Then, heat to reflux (66°C) for 2–4 hours. The solution usually turns grey/green.

  • Fieser Quench (Critical): Cool the mixture back to 0°C. For every

    
     grams of 
    
    
    
    used, add carefully in order:
    • 
       mL Water[5][6]
      
    • 
       mL 15% aqueous NaOH
      
    • 
       mL Water[3][4][6]
      
  • Filtration: A granular white precipitate (aluminum salts) will form. Stir for 15 minutes, then filter through a Celite pad.

  • Isolation: Concentrate the filtrate to obtain the crude primary amine. These are often unstable as free bases and should be converted to HCl or oxalate salts immediately for storage.

Part 3: Comparative Analysis & Optimization

The following table summarizes the operational parameters for selecting the correct method based on the target molecule.

FeatureMethod A: MannichMethod B: Reductive AminationMethod C: Nitrile Reduction
Target Product Tertiary Amines (

-Me)
Sec/Tert Amines (Diverse R)Primary Amines (

)
Key Reagent

,



Conditions Mild (RT), AcidicMild (pH 5-6)Harsh (Reflux), Basic workup
Atom Economy HighModerateModerate
Major Risk Indole polymerizationCyanide toxicityFire/Explosion (

)
Yield (Typical) 85–98%70–90%60–80%
Optimization: The "Fieser" Workflow for LAH

The most common failure mode in Protocol C is the "emulsion nightmare" during workup. Using the Fieser quench method described above creates a granular solid that filters easily, rather than a slimy aluminum hydroxide gel that traps product.

Workflow Start Start: Nitrile + THF Cool Cool to 0°C Start->Cool AddLAH Add LiAlH4 (Suspension) Cool->AddLAH Reflux Reflux 3h AddLAH->Reflux Quench Fieser Quench (H2O -> NaOH -> H2O) Reflux->Quench Filter Filter Salts (Celite) Quench->Filter Salt Form HCl Salt Filter->Salt

Figure 2: Optimized workflow for the reduction of indole-3-carbonitrile using the Fieser quench technique to maximize recovery.

Part 4: Safety & References

Safety Considerations
  • Indole Reactivity: Indoles are electron-rich. Avoid strong mineral acids (conc.

    
    ) which cause rapid polymerization to red/black tars.
    
  • Cyanoborohydride: In Protocol B, acidification of

    
     can release 
    
    
    
    gas. Always perform in a high-efficiency fume hood.
  • Lithium Aluminum Hydride: In Protocol C, ensure all solvents are strictly anhydrous. Keep a Class D fire extinguisher nearby.

References
  • The Mannich Reaction on Indoles (Gramine Synthesis)

    • Source: Ayyangar, N. R., et al. "An efficient synthesis of gramine and its analogues." Tetrahedron Letters, 1990.
    • Protocol Validation: - Note: Classic reference for Gramine.

    • Zinc Chloride Modification:

  • Reductive Amination Strategies

    • Source: Borch, R. F., et al. "The cyanohydridoborate anion as a selective reducing agent." Journal of the American Chemical Society, 1971.
    • Application:

  • Reduction of Nitriles with LiAlH4

    • Source: Amundsen, L. H., et al. "Reduction of Nitriles to Primary Amines." Journal of the American Chemical Society, 1951.
    • Quenching Guide:

  • Modern C-H Activation (Alternative Route)

    • Source: Wang, Y., et al. "Rhodium(III)-Catalyzed Decarboxylative Aminomethylation of Indoles." The Journal of Organic Chemistry, 2020.
    • Link: [ACS Publications - J. Org.[1] Chem. 2020]([Link])

Sources

Application Notes and Protocols for the Analytical Detection of Tryptamine Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Analytical Imperative in Tryptamine Research

Tryptamine and its derivatives represent a broad class of psychoactive compounds, encompassing naturally occurring neurotransmitters, psychedelic compounds found in plants and fungi, and a growing number of synthetic or "designer" drugs.[1][2] The accurate and sensitive detection of these molecules is paramount for a range of scientific disciplines. In neuroscience and pharmacology, it underpins research into their metabolic pathways and therapeutic potential.[3] For forensic scientists and clinicians, reliable identification is crucial for toxicology, law enforcement, and public health.[4][5] This guide provides a comprehensive overview of the state-of-the-art analytical methodologies for the detection and quantification of tryptamine derivatives, with a focus on practical application and the scientific rationale behind protocol design.

The inherent structural diversity of tryptamines, from simple molecules like N,N-dimethyltryptamine (DMT) to more complex compounds like psilocybin, necessitates a versatile analytical toolbox.[1][2] The choice of methodology is often dictated by the sample matrix, the required sensitivity, and the specific goals of the analysis, whether it be qualitative identification or precise quantification. This document will delve into the most robust and widely adopted techniques: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Photodiode Array detection (HPLC-PDA). For each, we will explore the underlying principles, provide detailed experimental protocols, and discuss critical aspects of method validation.

Core Analytical Strategies: A Comparative Overview

The three principal techniques for tryptamine analysis each offer a unique set of advantages and disadvantages. The selection of the most appropriate method is a critical first step in the analytical workflow.

Technique Principle Advantages Limitations Typical Applications
LC-MS/MS Chromatographic separation followed by mass-based detection of parent and fragment ions.High sensitivity and selectivity, suitable for complex matrices, can analyze a wide range of tryptamines without derivatization.[3][4]Higher equipment cost, potential for matrix effects.[6][7]Quantification in biological fluids (blood, urine, hair), analysis of trace levels, metabolite identification.[6][7][8]
GC-MS Chromatographic separation of volatile compounds followed by mass-based detection.Excellent separation efficiency, robust and widely available, provides characteristic mass spectra for library matching.[1][9]Requires derivatization for many polar tryptamines, not suitable for thermally labile compounds like psilocybin.[10][11]Analysis of seized drug samples, screening for a broad range of synthetic tryptamines.[12][13]
HPLC-PDA Chromatographic separation with detection based on UV-Vis absorbance.Non-destructive, relatively low cost, good for quantification of known compounds.[11]Lower sensitivity and selectivity compared to MS methods, potential for co-eluting interferences.Quality control of pharmaceutical-grade tryptamines, analysis of samples with high concentrations of the target analyte.

Workflow for Tryptamine Derivative Analysis

The overall analytical workflow for tryptamine detection can be generalized into several key stages, from sample acquisition to data interpretation. The specific steps within each stage will vary depending on the chosen analytical technique and the sample matrix.

Tryptamine Analysis Workflow cluster_pre Pre-Analytical Phase cluster_analytical Analytical Phase cluster_post Post-Analytical Phase SampleCollection Sample Collection (e.g., Blood, Urine, Seized Material) SampleStorage Sample Storage and Handling SampleCollection->SampleStorage SamplePrep Sample Preparation (Extraction, Clean-up, Derivatization) SampleStorage->SamplePrep Chromatography Chromatographic Separation (LC or GC) SamplePrep->Chromatography Detection Detection (MS, MS/MS, PDA) Chromatography->Detection DataAnalysis Data Analysis and Interpretation Detection->DataAnalysis Reporting Reporting of Results DataAnalysis->Reporting MethodValidation Method Validation MethodValidation->DataAnalysis

Caption: A generalized workflow for the analysis of tryptamine derivatives.

Section 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS has emerged as the gold standard for the quantitative analysis of tryptamines in biological matrices due to its exceptional sensitivity and selectivity.[4] This technique is particularly advantageous for its ability to distinguish between structurally similar compounds and to detect analytes at very low concentrations (ng/L levels).[3]

Principle of Operation

The power of LC-MS/MS lies in the coupling of high-performance liquid chromatography for physical separation with tandem mass spectrometry for highly specific detection. The process can be broken down as follows:

  • Chromatographic Separation: The sample extract is injected into an HPLC system. The tryptamine derivatives are separated based on their differential partitioning between a stationary phase (typically a C18 column) and a mobile phase.

  • Ionization: The eluent from the HPLC is directed into the mass spectrometer's ion source. Electrospray ionization (ESI) is the most common technique for tryptamines, as it is a soft ionization method that typically produces a protonated molecular ion [M+H]+.[6][7]

  • First Stage of Mass Analysis (MS1): The protonated molecular ions are guided into the first mass analyzer (a quadrupole), which is set to select only ions of a specific mass-to-charge ratio (m/z) corresponding to the target tryptamine.

  • Collision-Induced Dissociation (CID): The selected ions are then passed into a collision cell, where they are fragmented by collision with an inert gas (e.g., argon).

  • Second Stage of Mass Analysis (MS2): The resulting fragment ions are directed into a second mass analyzer, which scans for specific, characteristic fragment ions.

  • Detection: The intensity of these fragment ions is measured, providing a highly specific and quantitative signal for the target analyte.

This process, known as Multiple Reaction Monitoring (MRM), provides two levels of specificity (parent ion and fragment ion), significantly reducing the likelihood of false positives from matrix interferences.[6][7]

Protocol: Quantification of Tryptamines in Human Plasma

This protocol is a representative example for the quantification of several common tryptamine derivatives in human plasma.

1. Sample Preparation (Protein Precipitation)

Protein precipitation is a rapid and effective method for removing the majority of proteins from plasma samples, which can interfere with the analysis.[14][15]

  • Reagents:

    • Acetonitrile (ACN), HPLC grade

    • Formic acid, 0.1% in water

    • Internal Standard (IS) solution (e.g., a deuterated analog of the target tryptamine, such as psilocin-d10)[8]

  • Procedure:

    • Pipette 100 µL of plasma into a 1.5 mL microcentrifuge tube.

    • Add 10 µL of the IS solution.

    • Add 300 µL of ice-cold ACN to precipitate the proteins.

    • Vortex for 30 seconds.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube.

    • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 95% mobile phase A, 5% mobile phase B).

    • Vortex for 15 seconds and transfer to an autosampler vial for LC-MS/MS analysis.

2. LC-MS/MS Conditions

  • Liquid Chromatography:

    • Column: A C18 reversed-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm particle size) is commonly used.[8]

    • Mobile Phase A: 0.1% formic acid in water.

    • Mobile Phase B: 0.1% formic acid in acetonitrile.

    • Gradient: A typical gradient would start with a low percentage of mobile phase B, which is then increased over time to elute the tryptamines. For example:

      • 0-1 min: 5% B

      • 1-8 min: ramp to 95% B

      • 8-10 min: hold at 95% B

      • 10-10.1 min: return to 5% B

      • 10.1-12 min: re-equilibration at 5% B

    • Flow Rate: 0.3 mL/min.[8]

    • Injection Volume: 5 µL.[8]

  • Mass Spectrometry:

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[6][7]

    • MRM Transitions: These must be optimized for each target analyte and the specific instrument being used. Two transitions are typically monitored for each compound (one for quantification and one for confirmation).[6][7]

Analyte Precursor Ion (m/z) Product Ion 1 (m/z) Product Ion 2 (m/z)
DMT189.158.1130.1
5-MeO-DMT219.158.1160.1
Psilocin205.158.1146.1
Psilocybin285.1205.1115.1

3. Data Analysis and Quantification

Quantification is achieved by creating a calibration curve using known concentrations of the tryptamine standards. The ratio of the peak area of the analyte to the peak area of the internal standard is plotted against the concentration of the standards. The concentration of the tryptamine in the unknown samples is then determined by interpolation from this calibration curve.

Section 2: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful and widely used technique for the analysis of volatile and semi-volatile compounds, making it well-suited for many tryptamine derivatives.[1][9] It is a cornerstone of forensic drug analysis due to its robustness and the extensive mass spectral libraries available for compound identification.

Principle of Operation
  • Derivatization (if necessary): Many tryptamines contain polar functional groups (-OH, -NH) that make them non-volatile. Derivatization is often required to replace these polar hydrogens with non-polar groups (e.g., trimethylsilyl, TMS), increasing their volatility.[10][13]

  • Injection and Vaporization: The derivatized sample is injected into a heated inlet, where it is vaporized.

  • Chromatographic Separation: The vaporized sample is carried by an inert gas (e.g., helium) through a long, thin capillary column. The column is coated with a stationary phase, and separation occurs based on the analytes' boiling points and their interactions with the stationary phase.

  • Ionization: As the separated compounds elute from the column, they enter the ion source of the mass spectrometer. Electron Ionization (EI) is the most common method, where a high-energy electron beam bombards the molecules, causing them to fragment in a reproducible manner.

  • Mass Analysis: The resulting positively charged fragments are accelerated into a mass analyzer (typically a quadrupole), which separates them based on their m/z ratio.

  • Detection: The detector records the abundance of each fragment ion, generating a mass spectrum that is a unique "fingerprint" of the compound.

Protocol: Screening of Tryptamines in Seized Powder Samples

This protocol is designed for the qualitative identification of tryptamine derivatives in solid materials.

1. Sample Preparation and Derivatization

  • Reagents:

    • Methanol, HPLC grade

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

    • Ethyl acetate

  • Procedure:

    • Accurately weigh approximately 1 mg of the homogenized powder sample into a vial.

    • Add 1 mL of methanol and sonicate for 10 minutes to dissolve the sample.

    • Transfer a 100 µL aliquot of the methanol extract to a new vial.

    • Evaporate the solvent to dryness under a stream of nitrogen.

    • Add 50 µL of ethyl acetate and 50 µL of BSTFA with 1% TMCS to the dried residue.

    • Cap the vial tightly and heat at 70°C for 30 minutes.

    • Cool to room temperature before injection into the GC-MS.

2. GC-MS Conditions

  • Gas Chromatograph:

    • Column: A non-polar capillary column, such as a 30 m x 0.25 mm ID, 0.25 µm film thickness HP-5MS or equivalent, is suitable.[12]

    • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.

    • Inlet Temperature: 280°C.[12]

    • Injection Mode: Splitless or split (e.g., 10:1 split ratio).

    • Oven Temperature Program:

      • Initial temperature: 100°C, hold for 1 minute.

      • Ramp at 15°C/min to 300°C.

      • Hold at 300°C for 5 minutes.

  • Mass Spectrometer:

    • Ionization Mode: Electron Ionization (EI) at 70 eV.

    • Source Temperature: 230°C.

    • Quadrupole Temperature: 150°C.

    • Scan Range: m/z 40-550.

3. Data Analysis and Identification

The total ion chromatogram (TIC) will show peaks corresponding to the different compounds in the sample. A mass spectrum is generated for each peak. Identification is achieved by comparing the obtained mass spectrum with reference spectra in a library (e.g., NIST, SWGDRUG). The retention time of the peak should also match that of a known standard analyzed under the same conditions.

Method Validation: Ensuring Trustworthy Results

The validation of an analytical method is a regulatory requirement and a cornerstone of good scientific practice.[16][17] It provides documented evidence that the method is suitable for its intended purpose.[18][19] Key validation parameters include:

  • Specificity/Selectivity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present.[16]

  • Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.

  • Accuracy: The closeness of the test results obtained by the method to the true value.

  • Precision: The degree of agreement among individual test results when the method is applied repeatedly to multiple samplings of a homogeneous sample. This is typically assessed at three levels: repeatability, intermediate precision, and reproducibility.

  • Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.[16]

  • Limit of Quantification (LOQ): The lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

  • Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate variations in method parameters.

Method_Validation_Parameters Method Validated Analytical Method Specificity Specificity Method->Specificity Linearity Linearity Method->Linearity Accuracy Accuracy Method->Accuracy Precision Precision Method->Precision LOD LOD Method->LOD LOQ LOQ Method->LOQ Robustness Robustness Method->Robustness

Caption: Key parameters for the validation of an analytical method.

Conclusion: Advancing Tryptamine Analysis

The analytical methods detailed in this guide provide a robust framework for the detection and quantification of tryptamine derivatives across a spectrum of applications. The choice between LC-MS/MS and GC-MS will be driven by the specific requirements for sensitivity, the nature of the sample matrix, and the volatility of the target compounds. While other techniques such as HPLC-PDA have their place, the superior specificity of mass spectrometric methods makes them indispensable for complex analyses.

As new synthetic tryptamines continue to emerge, the development and validation of new analytical methods will be an ongoing necessity.[2] The principles and protocols outlined herein serve as a foundational resource for researchers, scientists, and drug development professionals, enabling them to generate accurate, reliable, and defensible data in the ever-evolving landscape of tryptamine analysis.

References

  • Brandt, S. D., & Kavanagh, P. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. MAPS - Psychedelic Bibliography. Retrieved from [Link]

  • Auwaerter, V., et al. (2016). Test purchase of new synthetic tryptamines via the Internet: Identity check by GC-MS and separation by HPLC. Retrieved from [Link]

  • United Nations Office on Drugs and Crime. (n.d.). Guidance for the Validation of Analytical Methodology and Calibration of Equipment used for Testing of Illicit Drugs in Seized Materials and Biological Specimens. Retrieved from [Link]

  • Brandt, S. D., & Kavanagh, P. (2010). Analytical methods for psychoactive N,N-dialkylated tryptamines. Request PDF. Retrieved from [Link]

  • Wang, S. M., et al. (2016). Comparison of the Characteristic Mass Fragmentations of Phenethylamines and Tryptamines by Electron Ionization Gas Chromatography Mass Spectrometry, Electrospray and Matrix-Assisted Laser Desorption Ionization Mass Spectrometry. MDPI. Retrieved from [Link]

  • Sogawa, C., et al. (2007). Simultaneous determination of tryptamine analogs in designer drugs using gas chromatography–mass spectrometry and liquid chromatography–tandem mass spectrometry. Request PDF. Retrieved from [Link]

  • Cancalon, P. F., & Klingman, J. D. (1972). Gas Chromatography-Mass Spectrometry of Catecholamines and Tryptamines: Determination of Gas Chromatographic Profiles of the Ami. Retrieved from [Link]

  • Kusano, M., et al. (2000). Analysis of Phenethylamines and Tryptamines in Designer Drugs Using Gas Chromatography-mass Spectrometry. ResearchGate. Retrieved from [Link]

  • Lee, D., et al. (2020). UHPLC-MS/MS method for simultaneously detecting 16 tryptamines and their metabolites in human hair and applications to real forensics cases. PubMed. Retrieved from [Link]

  • Rana, S. (2018). Separation of Natural and Synthetic Hallucinogenic Tryptamines Using HPLC-PDA and UHPLC-PDA/QDa. ProQuest. Retrieved from [Link]

  • Gatch, M. B., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography-tandem mass spectrometry. PubMed. Retrieved from [Link]

  • Giorgetti, A., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PMC - NIH. Retrieved from [Link]

  • Gatch, M. B., et al. (2025). Development and validation of an analytical method for the determination of select 4-position ring-substituted tryptamines in plasma by liquid chromatography–tandem mass spectrometry. Oxford Academic. Retrieved from [Link]

  • International Journal of Innovative Science and Research Technology. (n.d.). Analysis of Drugs from Biological Samples. Retrieved from [Link]

  • SIELC Technologies. (n.d.). UV-Vis Spectrum of Tryptamine. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2023). Q2(R2) Validation of Analytical Procedures. Retrieved from [Link]

  • Peteanu, L. A., & Levy, D. H. (1988). Spectroscopy of complexes of tryptamine and 3-indolepropionic acid with various solvents. The Journal of Physical Chemistry - ACS Publications. Retrieved from [Link]

  • Siddiqui, M. R., et al. (2017). Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. Retrieved from [Link]

  • Lavanya, G., et al. (2013). Validation of Analytical Methods: A Review. Gavin Publishers. Retrieved from [Link]

  • Biotage. (n.d.). Bioanalytical sample preparation. Retrieved from [Link]

  • Bhol, S., et al. (2019). Analytical method validation: A brief review. Retrieved from [Link]

  • Al-Asmari, F., et al. (2022). Current developments of bioanalytical sample preparation techniques in pharmaceuticals. Retrieved from [Link]

  • Giorgetti, A., et al. (2020). Toxicology and Analysis of Psychoactive Tryptamines. PubMed. Retrieved from [Link]

Sources

Application Note: A Validated Reversed-Phase HPLC Method for the Analysis of (1H-indol-3-yl)-N-methylmethanamine

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note presents a robust and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of (1H-indol-3-yl)-N-methylmethanamine. As a member of the indole alkaloid class, this compound and its analogues are of significant interest in pharmaceutical and neurochemical research.[1][2] The method utilizes a standard C18 stationary phase with a gradient elution of acetonitrile and acidified water, coupled with UV detection. The protocol has been developed to provide high resolution, excellent peak symmetry, and reliable quantification. Comprehensive method validation was performed in accordance with the International Council for Harmonisation (ICH) guidelines, demonstrating exceptional linearity, accuracy, precision, and robustness.[3][4] This document provides a detailed, step-by-step protocol suitable for quality control, stability testing, and research applications involving (1H-indol-3-yl)-N-methylmethanamine.

Introduction and Scientific Rationale

(1H-indol-3-yl)-N-methylmethanamine, a secondary amine derivative of indole, belongs to a broad class of tryptamine-related compounds.[1] Many tryptamines exhibit significant biological activity, making them crucial subjects of study in drug development and neuroscience.[5] Consequently, the development of reliable and accurate analytical methods for their quantification is essential for ensuring the identity, purity, and quality of research materials and potential pharmaceutical ingredients.

High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of such compounds due to its high sensitivity, reproducibility, and resolving power.[6][7] The method detailed herein is founded on the principles of reversed-phase chromatography, the most common mode of HPLC used for the separation of moderately polar to nonpolar compounds.

Causality of Methodological Choices:

  • Reversed-Phase C18 Column: The nonpolar C18 (octadecylsilyl) stationary phase provides an ideal hydrophobic surface for the retention of the indole ring structure of the analyte.

  • Acidified Mobile Phase: (1H-indol-3-yl)-N-methylmethanamine is a basic compound (pKa of the secondary amine is >9). Analysis under acidic conditions (pH ~3) using 0.1% formic acid ensures that the amine group is consistently protonated. This protonation prevents peak tailing caused by interactions with residual silanols on the silica backbone of the column and ensures sharp, symmetrical peaks.[8] Formic acid is also volatile, making this method compatible with mass spectrometry (MS) detection if desired.[9][10]

  • Gradient Elution: A gradient elution, starting with a lower concentration of the organic modifier (acetonitrile) and gradually increasing, allows for the effective elution of the target analyte while ensuring that any potential impurities with different polarities are also well-separated. This approach provides superior resolution and faster run times compared to isocratic methods for complex samples.[7][8]

  • UV Detection: The indole moiety of the analyte possesses a strong chromophore, which allows for sensitive detection using a UV-Vis or Photodiode Array (PDA) detector.[11][12] Monitoring at 280 nm provides good selectivity, while a lower wavelength around 220 nm can be used for higher sensitivity.

Experimental Protocol

Materials and Reagents
  • (1H-indol-3-yl)-N-methylmethanamine reference standard (>98% purity)

  • Acetonitrile (HPLC Grade or higher)

  • Methanol (HPLC Grade or higher)

  • Formic Acid (LC-MS Grade, >99%)

  • Deionized Water (Type I, 18.2 MΩ·cm)

Instrumentation and Chromatographic Conditions

The method was developed on a standard HPLC system equipped with the following components:

  • Binary or Quaternary Gradient Pump

  • Degasser

  • Autosampler with temperature control

  • Thermostatted Column Compartment

  • Photodiode Array (PDA) or UV-Vis Detector

The specific chromatographic parameters are summarized in the table below.

ParameterRecommended Setting
HPLC Column C18, 4.6 x 150 mm, 5 µm particle size
Mobile Phase A 0.1% (v/v) Formic Acid in Water
Mobile Phase B 0.1% (v/v) Formic Acid in Acetonitrile
Gradient Program See Table 2 below
Flow Rate 1.0 mL/min
Column Temperature 35°C
Autosampler Temp. 10°C
Injection Volume 10 µL
Detection Wavelength 280 nm (Primary), 220 nm (Secondary)
Run Time 15 minutes

Table 1: Optimized HPLC Chromatographic Conditions.

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
8.03070
10.0595
12.0595
12.1955
15.0955

Table 2: Mobile Phase Gradient Program. The program includes a wash step at high organic content and a re-equilibration period.

Preparation of Solutions

Rationale: Accurate preparation of standards and samples is critical for reliable quantification. Using a diluent that matches the initial mobile phase composition prevents peak distortion.

  • Diluent Preparation: Prepare a mixture of Water:Acetonitrile (95:5 v/v) with 0.1% Formic Acid.

  • Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of (1H-indol-3-yl)-N-methylmethanamine reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with Methanol. Sonicate if necessary. This solution should be stored at 2-8°C and protected from light.

  • Working Standard Solutions (for Linearity): Prepare a series of working standards by serial dilution of the Standard Stock Solution with the Diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL (e.g., 1, 5, 10, 25, 50, 100 µg/mL).

  • Sample Preparation: Accurately weigh the sample material, dissolve it in a suitable volume of Methanol, and then dilute with the Diluent to bring the theoretical concentration of (1H-indol-3-yl)-N-methylmethanamine into the validated linear range (e.g., 25 µg/mL). Filter the final solution through a 0.45 µm syringe filter (e.g., PTFE or PVDF) prior to injection.

Method Validation Workflow

A self-validating protocol is essential for ensuring trustworthiness and regulatory compliance. The following workflow outlines the key validation parameters based on ICH Q2(R2) guidelines.[4]

G cluster_prep Phase 1: System Preparation cluster_validation Phase 2: Method Validation cluster_analysis Phase 3: Data Analysis & Reporting prep_solutions Prepare Standards & Mobile Phases system_setup Equilibrate HPLC System (>30 min) prep_solutions->system_setup sst Perform System Suitability Test (SST) system_setup->sst specificity Specificity (Peak Purity, Placebo Inj.) sst->specificity data_acq Acquire Sample Data sst->data_acq linearity Linearity & Range (Calibration Curve) accuracy Accuracy (% Recovery) precision Precision (%RSD) - Repeatability - Intermediate Precision lod_loq LOD & LOQ (Signal-to-Noise) robustness Robustness (Varied Parameters) data_proc Process Chromatograms (Integration) data_acq->data_proc report Calculate Results & Generate Report data_proc->report

Caption: General experimental workflow for HPLC analysis and method validation.

System Suitability

Purpose: To verify that the chromatographic system is adequate for the intended analysis on a given day. Procedure: Inject a working standard solution (e.g., 25 µg/mL) six consecutive times. Acceptance Criteria:

  • Relative Standard Deviation (%RSD) of Peak Area: ≤ 2.0%[13]

  • Tailing Factor (T): ≤ 2.0

  • Theoretical Plates (N): > 2000

Specificity

Purpose: To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present (e.g., impurities, degradation products, or matrix components). Procedure: Analyze a placebo (matrix without analyte) and a spiked sample. Use a PDA detector to assess peak purity across the analyte peak.

Linearity and Range

Purpose: To confirm that the detector response is directly proportional to the analyte concentration across a specified range. Procedure: Inject the prepared working standard solutions (1-100 µg/mL) in triplicate. Construct a calibration curve by plotting the mean peak area against the concentration. Acceptance Criteria:

  • Correlation Coefficient (r²): ≥ 0.999[13]

Accuracy

Purpose: To determine the closeness of the measured value to the true value. Procedure: Perform recovery studies by spiking a placebo or sample matrix with the analyte at three different concentration levels (e.g., 80%, 100%, and 120% of the target concentration). Analyze these samples in triplicate. Acceptance Criteria:

  • Mean % Recovery: Typically between 98.0% and 102.0%[13]

Precision

Purpose: To assess the degree of scatter between a series of measurements obtained from multiple samplings of the same homogeneous sample.

  • Repeatability (Intra-day Precision): Analyze six replicate samples at 100% of the target concentration on the same day, with the same analyst and instrument.

  • Intermediate Precision (Inter-day Ruggedness): Repeat the analysis on a different day, with a different analyst or instrument. Acceptance Criteria:

  • %RSD: ≤ 2.0% for both repeatability and intermediate precision.[13][14]

Limit of Detection (LOD) and Limit of Quantitation (LOQ)

Purpose: To determine the lowest concentration of analyte that can be reliably detected and quantified, respectively. Procedure: These can be determined based on the signal-to-noise ratio (S/N) of injections of serially diluted low-concentration standards. Acceptance Criteria:

  • LOD: S/N ratio of approximately 3:1

  • LOQ: S/N ratio of approximately 10:1. The LOQ should also exhibit acceptable precision and accuracy.[14]

Robustness

Purpose: To measure the method's capacity to remain unaffected by small, deliberate variations in method parameters. Procedure: Introduce minor changes to the method, such as:

  • Flow Rate (e.g., ± 0.1 mL/min)

  • Column Temperature (e.g., ± 2°C)

  • pH of Mobile Phase A (e.g., ± 0.1 units) Acceptance Criteria: System suitability parameters should remain within the defined limits, and the results should not be significantly impacted.[15]

Expected Results and Data Presentation

Upon following this protocol, a sharp, well-defined peak for (1H-indol-3-yl)-N-methylmethanamine is expected to elute with a retention time of approximately 5-7 minutes. A representative summary of validation data is presented below.

G Validation Method Validation Specificity Linearity Accuracy Precision LOQ Robustness Validation_Details Acceptance Criteria Peak is pure No interference r² ≥ 0.999 98-102% Recovery %RSD ≤ 2.0 S/N ≥ 10 SST passes Validation:spec->Validation_Details:n Pass/Fail Validation:lin->Validation_Details:n Pass/Fail Validation:acc->Validation_Details:n Pass/Fail Validation:prec->Validation_Details:n Pass/Fail Validation:loq->Validation_Details:n Pass/Fail Validation:rob->Validation_Details:n Pass/Fail

Sources

Application Notes and Protocols for the In Vitro Investigation of Tryptamines

Author: BenchChem Technical Support Team. Date: February 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the experimental design for in vitro studies with tryptamines. This document offers detailed protocols and the scientific rationale behind the selection of specific assays to characterize the pharmacological profile of these psychoactive compounds.

Introduction: The Rationale for In Vitro Tryptamine Research

Tryptamines are a class of monoamine alkaloids, structurally similar to the amino acid tryptophan, that includes several naturally occurring and synthetic compounds with significant psychoactive effects.[1] Many tryptamines, such as psilocybin and N,N-dimethyltryptamine (DMT), are known for their hallucinogenic properties, which are primarily mediated through their interaction with serotonin receptors, particularly the 5-hydroxytryptamine (5-HT) 2A receptor (5-HT2A).[1][2] The growing interest in the therapeutic potential of these compounds for various psychiatric disorders necessitates robust and reliable in vitro models to elucidate their mechanisms of action, receptor binding affinities, functional activities, and potential toxicities.[3][4]

In vitro assays are the foundation of early-stage drug discovery, offering a controlled environment to assess the direct interaction of a compound with its biological target.[5] These studies are crucial for establishing structure-activity relationships (SARs), which inform the design of novel compounds with improved therapeutic profiles.[2][6][7][8] Furthermore, in vitro toxicity testing is a critical step in preclinical safety assessment, helping to identify potential adverse effects early in the development process.[4]

This guide will detail the experimental design for a tiered in vitro screening cascade for tryptamines, beginning with target engagement and progressing to functional characterization and safety assessment.

Foundational Assays: Target Engagement and Affinity

The initial step in characterizing a novel tryptamine is to determine its binding affinity for the primary target, the 5-HT2A receptor, as well as other relevant serotonin receptors (e.g., 5-HT1A, 5-HT2C) to assess selectivity.[9] Radioligand binding assays are the gold-standard for quantifying the affinity of a compound for a specific receptor.[10]

Radioligand Binding Assay for the 5-HT2A Receptor

This assay measures the ability of a test compound (unlabeled ligand) to compete with a radiolabeled ligand for binding to the 5-HT2A receptor. The affinity of the test compound is expressed as the inhibition constant (Ki).

Principle: A known concentration of a high-affinity radioligand (e.g., [3H]ketanserin or [125I]DOI) is incubated with a source of 5-HT2A receptors (e.g., membrane preparations from cells stably expressing the human 5-HT2A receptor).[11][12] The test compound is added at increasing concentrations, and the displacement of the radioligand is measured.

Experimental Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation & Counting cluster_analysis Data Analysis prep_membranes Prepare Receptor Membranes (e.g., from CHO-K1 cells expressing h5-HT2A) mix Incubate Membranes, Radioligand, and Test Compound in 96-well plate prep_membranes->mix prep_radioligand Prepare Radioligand Solution (e.g., [3H]ketanserin) prep_radioligand->mix prep_compounds Prepare Test Compound Dilutions prep_compounds->mix filter Rapid Filtration through GF/B filter plates to separate bound from free radioligand mix->filter wash Wash filters to remove non-specific binding filter->wash dry Dry filters wash->dry add_scintillant Add Scintillation Cocktail dry->add_scintillant count Quantify radioactivity using a microplate scintillation counter add_scintillant->count plot Plot % Inhibition vs. Compound Concentration count->plot calculate Calculate IC50 and Ki values plot->calculate

Caption: Workflow for a 5-HT2A Radioligand Binding Assay.

Detailed Protocol:

Materials:

  • Receptor Source: Membrane preparation from CHO-K1 or HEK293 cells stably transfected with the human 5-HT2A receptor.[11]

  • Radioligand: [3H]ketanserin or another suitable 5-HT2A antagonist radioligand.

  • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

  • Wash Buffer: Ice-cold 50 mM Tris-HCl, pH 7.4.

  • Test Compounds: Tryptamine derivatives of interest.

  • Non-specific Binding Control: A high concentration of a known 5-HT2A antagonist (e.g., 10 µM ketanserin).

  • 96-well Filter Plates: GF/B or GF/C filter plates pre-soaked in 0.5% polyethyleneimine (PEI) to reduce non-specific binding.[13]

  • Scintillation Cocktail.

  • Microplate Scintillation Counter.

Procedure:

  • Plate Setup: In a 96-well plate, add assay buffer, test compound dilutions, and the radioligand.

  • Initiate Reaction: Add the receptor membrane preparation to each well to start the binding reaction. The final assay volume is typically 200-250 µL.

  • Incubation: Incubate the plate for 60-120 minutes at room temperature with gentle agitation to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold. This separates the receptor-bound radioligand from the unbound radioligand.

  • Washing: Wash the filters multiple times with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Drying: Dry the filter plate at 50°C for 30-60 minutes.[14]

  • Scintillation Counting: Add scintillation cocktail to each well and count the radioactivity using a microplate scintillation counter.

Data Analysis:

  • Calculate the percentage of specific binding at each concentration of the test compound.

  • Plot the percentage of inhibition against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the IC50 value (the concentration of test compound that inhibits 50% of specific radioligand binding).

  • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Table 1: Typical Parameters for a 5-HT2A Radioligand Binding Assay

ParameterTypical Value/ConditionSource
Radioligand[3H]ketanserin[13]
Radioligand Concentration0.1 - 2.0 nM (near the Kd)[13]
Receptor Protein50-100 µ g/well [13]
Incubation Time60-120 minutes[14]
Incubation TemperatureRoom Temperature (20-25°C)
Non-specific Control10 µM Ketanserin

Functional Characterization: Assessing Agonist Activity

Once the binding affinity of a tryptamine is established, the next critical step is to determine its functional activity at the 5-HT2A receptor. Tryptamines are typically agonists, meaning they activate the receptor to elicit a cellular response. The 5-HT2A receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gq/11 signaling pathway.[10]

5-HT2A Receptor Signaling Pathway:

G Tryptamine Tryptamine Agonist HT2AR 5-HT2A Receptor Tryptamine->HT2AR Binds Gq Gq/11 Protein HT2AR->Gq Activates Arrestin β-Arrestin HT2AR->Arrestin Recruits PLC Phospholipase C (PLC) Gq->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 Inositol Trisphosphate (IP3) PIP2->IP3 DAG Diacylglycerol (DAG) PIP2->DAG ER Endoplasmic Reticulum IP3->ER Binds to IP3R PKC Protein Kinase C (PKC) DAG->PKC Activates Ca2 Ca²⁺ Release ER->Ca2 Downstream Downstream Cellular Effects Ca2->Downstream PKC->Downstream Internalization Receptor Internalization & Desensitization Arrestin->Internalization

Caption: Canonical 5-HT2A Receptor Signaling Pathway.

Calcium Mobilization Assay

Activation of the Gq pathway leads to the production of inositol trisphosphate (IP3), which in turn triggers the release of calcium (Ca2+) from intracellular stores.[4] This increase in intracellular calcium can be measured using fluorescent calcium-sensitive dyes.

Principle: Cells expressing the 5-HT2A receptor are loaded with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM). Upon agonist stimulation, the increase in intracellular calcium leads to a proportional increase in fluorescence intensity, which is measured in real-time.

Detailed Protocol:

Materials:

  • Cell Line: HEK293 or CHO-K1 cells stably expressing the human 5-HT2A receptor.

  • Culture Medium: As recommended for the specific cell line.

  • Calcium-sensitive Dye: Fluo-4 AM or a similar dye.

  • Assay Buffer: Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES.

  • Test Compounds: Tryptamine derivatives.

  • Positive Control: Serotonin (5-HT) or a known 5-HT2A agonist.

  • Fluorescence Plate Reader: Equipped with an injection system for compound addition.

Procedure:

  • Cell Plating: Seed the cells in a 96- or 384-well black-walled, clear-bottom plate and culture overnight.

  • Dye Loading: Remove the culture medium and add the calcium-sensitive dye solution. Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells with assay buffer to remove excess dye.

  • Compound Addition and Measurement: Place the plate in the fluorescence plate reader. Measure the baseline fluorescence, then inject the test compounds at various concentrations and immediately begin recording the fluorescence intensity over time.

Data Analysis:

  • Calculate the change in fluorescence (ΔF) by subtracting the baseline fluorescence from the peak fluorescence.

  • Normalize the data to the response of a maximal concentration of the positive control.

  • Plot the normalized response against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

β-Arrestin Recruitment Assay

In addition to G-protein signaling, agonist binding to GPCRs can also lead to the recruitment of β-arrestin proteins, which are involved in receptor desensitization, internalization, and G-protein-independent signaling.[1] Assays that measure β-arrestin recruitment can provide insights into biased agonism, where a ligand preferentially activates one signaling pathway over another.[15]

Principle: This assay often utilizes enzyme fragment complementation (e.g., PathHunter® assay) or bioluminescence resonance energy transfer (BRET).[1] The 5-HT2A receptor is tagged with one part of a reporter enzyme or a BRET donor, and β-arrestin is tagged with the complementary part or a BRET acceptor. Agonist-induced proximity of the receptor and β-arrestin brings the two components together, generating a measurable signal (e.g., chemiluminescence or BRET).[16]

Detailed Protocol (based on Enzyme Fragment Complementation):

Materials:

  • Cell Line: A cell line engineered to co-express the 5-HT2A receptor fused to a small enzyme fragment and β-arrestin fused to the larger, complementing enzyme fragment (e.g., PathHunter® cells).[1]

  • Culture Medium.

  • Test Compounds.

  • Positive Control: Serotonin (5-HT).

  • Detection Reagents: Substrate for the complemented enzyme.

  • Luminometer.

Procedure:

  • Cell Plating: Seed the engineered cells in a white-walled, 96- or 384-well plate and culture overnight.

  • Compound Addition: Add the test compounds at various concentrations to the cells.

  • Incubation: Incubate for 60-90 minutes at 37°C.

  • Signal Detection: Add the detection reagents according to the manufacturer's instructions and incubate for the recommended time at room temperature.

  • Measurement: Measure the chemiluminescent signal using a luminometer.

Data Analysis:

  • Normalize the data to the response of a maximal concentration of the positive control.

  • Plot the normalized response against the logarithm of the test compound concentration to generate a dose-response curve.

  • Determine the EC50 and Emax values for β-arrestin recruitment.

Safety and Toxicity Assessment

In vitro cytotoxicity assays are essential for identifying potential safety liabilities of novel tryptamines. These assays measure the extent to which a compound induces cell death or inhibits cell proliferation.[17]

MTT Assay for Cell Viability

The MTT assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.[18]

Principle: Metabolically active cells contain mitochondrial dehydrogenases that reduce the yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), to a purple formazan product.[19] The amount of formazan produced is proportional to the number of viable cells and can be quantified spectrophotometrically after solubilization.[18]

Detailed Protocol:

Materials:

  • Cell Line: A relevant cell line, such as a neuronal cell line (e.g., SH-SY5Y) or the cell line used for functional assays.

  • Culture Medium.

  • MTT Solution: 5 mg/mL in sterile phosphate-buffered saline (PBS).[18]

  • Solubilization Solution: e.g., Dimethyl sulfoxide (DMSO) or a solution of 20% sodium dodecyl sulfate (SDS) in 50% N,N-dimethylformamide.

  • Test Compounds.

  • 96-well Plate.

  • Spectrophotometer (Plate Reader).

Procedure:

  • Cell Plating: Seed cells in a 96-well plate and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the test compounds for a defined period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Remove the treatment medium and add fresh medium containing MTT solution (final concentration ~0.5 mg/mL). Incubate for 2-4 hours at 37°C.[19]

  • Solubilization: Remove the MTT-containing medium and add the solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm.

Data Analysis:

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

  • Plot the percentage of viability against the logarithm of the test compound concentration.

  • Determine the IC50 value (the concentration of the compound that reduces cell viability by 50%).

LDH Release Assay for Cytotoxicity

The lactate dehydrogenase (LDH) release assay is another common method for assessing cytotoxicity by measuring membrane integrity.[3]

Principle: LDH is a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[3] The amount of LDH in the supernatant is proportional to the number of dead or damaged cells and can be quantified using an enzymatic reaction that produces a colored product.[20]

Detailed Protocol:

Materials:

  • Cell Line.

  • Culture Medium.

  • Test Compounds.

  • LDH Assay Kit: Containing the necessary reagents (substrate, cofactor, and dye).

  • Lysis Buffer: (Provided in the kit) to generate a maximum LDH release control.

  • 96-well Plate.

  • Spectrophotometer (Plate Reader).

Procedure:

  • Cell Plating and Treatment: Follow the same procedure as for the MTT assay.

  • Supernatant Collection: After the treatment period, centrifuge the plate (if using suspension cells) and carefully transfer a portion of the cell culture supernatant to a new 96-well plate.

  • Enzymatic Reaction: Add the LDH reaction mixture to each well containing the supernatant.

  • Incubation: Incubate the plate at room temperature for the time specified in the kit protocol (usually 20-30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance at the recommended wavelength (typically around 490 nm).

Data Analysis:

  • Calculate the percentage of cytotoxicity using the formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH release) / (Maximum LDH release - Spontaneous LDH release)] x 100.

  • Plot the percentage of cytotoxicity against the logarithm of the test compound concentration.

  • Determine the EC50 value (the concentration of the compound that causes 50% of the maximum LDH release).

Table 2: Comparison of Cell Viability and Cytotoxicity Assays

AssayPrincipleEndpoint MeasuredAdvantagesDisadvantages
MTT Mitochondrial dehydrogenase activityCell viability (metabolic activity)Well-established, sensitiveIndirect measure, can be affected by metabolic changes
LDH Release of lactate dehydrogenaseCytotoxicity (membrane integrity)Direct measure of cell death, simpleLess sensitive for early apoptosis

Drug-Drug Interaction Potential

It is also important to assess the potential for tryptamines to cause drug-drug interactions (DDIs). In vitro studies can evaluate whether a compound inhibits or induces major drug-metabolizing enzymes, such as cytochrome P450 (CYP) isoforms. The FDA provides guidance on conducting these in vitro studies.[21][22]

Experimental Approach:

  • CYP Inhibition Assays: These assays typically use human liver microsomes and specific CYP isoform substrate probes. The ability of the tryptamine to inhibit the metabolism of the probe is measured.

  • CYP Induction Assays: These assays use cultured human hepatocytes. The cells are treated with the tryptamine, and the induction of CYP enzyme expression (mRNA or protein levels) or activity is measured.

The results from these in vitro DDI studies can help predict the likelihood of clinically significant interactions.[21]

Conclusion

The in vitro experimental designs outlined in these application notes provide a robust framework for the comprehensive pharmacological characterization of novel tryptamines. By systematically evaluating receptor binding, functional activity, and potential toxicity, researchers can build a detailed profile of a compound's properties, which is essential for guiding further drug development efforts. The use of standardized and validated protocols, as described herein, ensures the generation of high-quality, reproducible data that is critical for making informed decisions in the pursuit of new therapeutics.

References

  • CLYTE Technologies. (2025, December 24). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. Retrieved from [Link]

  • RAPS. (2020, January 23). Drug-Drug Interactions: FDA Issues Guidance on Clinical, In Vitro Studies. Retrieved from [Link]

  • National Center for Biotechnology Information. (2013, May 1). Cell Viability Assays - Assay Guidance Manual. Retrieved from [Link]

  • Creative Diagnostics. (n.d.). The MTT Assay: A Valuable Tool for Measuring Cell Viability. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, October 9). ICH M12 Drug Interaction Final Guidance – In Vitro DDI Assessments. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic diagram showing the major 5-HT receptors signalling pathways. Retrieved from [Link]

  • Cell Biologics Inc. (n.d.). LDH Assay. Retrieved from [Link]

  • U.S. Food and Drug Administration. (2024, August 2). M12 Drug Interaction Studies. Retrieved from [Link]

  • MSU Denver. (n.d.). The Serotonin G-Protein Coupled Receptor 5HT2A: Molecular and Multiple Sequence Analysis. Retrieved from [Link]

  • ResearchGate. (n.d.). Schematic representations of signaling pathways from 5-HT receptors to the MAPK system. Retrieved from [Link]

  • Charles River Laboratories. (n.d.). Drug-drug Interaction Studies for Regulatory Submission. Retrieved from [Link]

  • Regulations.gov. (2017, October 24). Guidance for Industry: drug interactions, in vitro and in vivo. Retrieved from [Link]

  • ResearchGate. (n.d.). Detailed signal transduction pathways of serotonin-2A receptors. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Serotonin 2A (5-HT2A) Receptor Function: Ligand-Dependent Mechanisms and Pathways. Retrieved from [Link]

  • ResearchGate. (2020, December 18). (PDF) Investigation of the Structure−Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

  • Reaction Biology. (n.d.). 5-HT2A Biochemical Binding Assay Service. Retrieved from [Link]

  • PubMed. (n.d.). Development of a 5-hydroxytryptamine(2A) receptor binding assay for high throughput screening using 96-well microfilter plates. Retrieved from [Link]

  • ACS Publications. (2020, December 14). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. Retrieved from [Link]

  • PubMed. (n.d.). Chemistry and Structure-Activity Relationships of Psychedelics. Retrieved from [Link]

  • Semantic Scholar. (2022, October 13). Structure–Activity Relationship and Evaluation of Phenethylamine and Tryptamine Derivatives for Affinity towards 5-Hydroxytry. Retrieved from [Link]

  • Nature. (n.d.). Identification of 5-HT2A receptor signaling pathways associated with psychedelic potential. Retrieved from [Link]

  • Eurofins Discovery. (n.d.). 5-HT2A Human Serotonin GPCR Binding Agonist Radioligand LeadHunter Assay. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • National Center for Biotechnology Information. (2012, May 1). IP-3/IP-1 Assays - Assay Guidance Manual. Retrieved from [Link]

  • YouTube. (2017, March 16). How to Make Your Own Cell-Based Assays to Study β-Arrestin Recruitment. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Comparison on Functional Assays for Gq-Coupled GPCRs by Measuring Inositol Monophospate-1 and Intracellular Calcium in 1536-Well Plate Format. Retrieved from [Link]

  • STAR Protocols. (n.d.). Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Retrieved from [Link]

  • Protocols.io. (n.d.). PRESTO-Tango Assay. Retrieved from [Link]

  • National Center for Biotechnology Information. (2015, November 1). PRESTO-TANGO: an open-source resource for interrogation of the druggable human GPCR-ome. Retrieved from [Link]

  • EubOPEN. (2015, April 20). PRESTO-Tango as an open-source resource for interrogation of the druggable human GPCRome. Retrieved from [Link]

  • Creative BioMart. (n.d.). Phosphatidylinositol Accumulation Assay. Retrieved from [Link]

  • ResearchGate. (2025, August 7). Monitoring Gq-coupled receptor response through inositol phosphate quantification with the IP-One assay. Retrieved from [Link]

Sources

Troubleshooting & Optimization

Technical Support Center: Tryptamine Synthesis & Troubleshooting

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: SYSTEM ONLINE Operator: Senior Application Scientist (Process Chemistry Division) Ticket Focus: Side Reaction Mitigation in Indole-Ethylamine Scaffolds

Introduction: The "Dirty" Science of Indoles

Welcome to the technical support hub. If you are synthesizing tryptamines (indole-3-ethanamines), you are working with a scaffold that is notoriously electron-rich and prone to oxidative degradation, polymerization, and stubborn emulsions.

This guide is not a recipe book; it is a failure analysis system . We address the three most common synthetic routes and the specific "pain points" where reactions fail or yields collapse.

Module 1: The Speeter-Anthony Protocol (Oxalyl Chloride Route)

The Workflow: Indole


 Indole-3-glyoxalyl chloride 

Indole-3-glyoxamide

Tryptamine.
Ticket #101: "My reaction mixture turned into a solid block during acylation."

Diagnosis: Bis-indolyl Dimer Formation. Mechanism: The reaction between indole and oxalyl chloride is an Electrophilic Aromatic Substitution (EAS). The intermediate, indole-3-glyoxalyl chloride, is highly reactive. If the local concentration of unreacted indole is high relative to oxalyl chloride, the intermediate will attack a second indole molecule instead of waiting for the amine quench.

Corrective Protocol:

  • Inverse Addition (Strictly Required): Never add oxalyl chloride to indole. Always add a solution of indole dropwise to a stirred solution of excess oxalyl chloride (1.2 – 1.5 eq) in anhydrous ether/THF.

  • Temperature Control: Keep the acylation between 0°C and 5°C. Higher temperatures favor double-substitution.

Ticket #102: "The reduction workup is a nightmare (Aluminum Emulsions)."

Diagnosis: Improper quenching of Lithium Aluminum Hydride (LAH). The Science: Al-O bonds form gelatinous hydroxides (


) that trap organic product. Standard acid/base extraction often creates stable emulsions due to the amphoteric nature of aluminum species.

The "Fieser" Self-Validating Quench System: Do not guess. Use the stoichiometric Fieser method for granular, filterable precipitates.

ReagentAmount per 1g of LAH usedAction
Water 1.0 mLAdd dropwise at 0°C (Caution:

evolution)
15% NaOH 1.0 mLConverts gelatinous salts to aluminates
Water 3.0 mLFinal hydration to granular solid

Result: A white, sand-like precipitate that can be filtered off, leaving the product in the organic filtrate [1, 2].

Visualizing the Speeter-Anthony Failure Points

SpeeterAnthony cluster_0 Critical Control Point Indole Indole Inter Indole-3-glyoxalyl Chloride Indole->Inter + (COCl)2 0°C Oxalyl Oxalyl Chloride (Excess) Amide Glyoxamide Inter->Amide + Amine Dimer Bis-indolyl Dimer (SIDE PRODUCT) Inter->Dimer Excess Indole (Poor Mixing) Tryptamine Tryptamine Amide->Tryptamine LiAlH4 Red.

Figure 1: The branching path of acylation. High local indole concentration leads to the irreversible dimer (Red path).

Module 2: The Fischer Indole Synthesis

The Workflow: Arylhydrazine + Ketone/Aldehyde


 Hydrazone 

Indole.[1][2]
Ticket #201: "I obtained a low yield and a flask full of black tar."

Diagnosis: Acid-Catalyzed Polymerization. Mechanism: The indole ring is electron-rich. In the presence of strong mineral acids (used to drive the [3,3]-sigmatropic rearrangement) and high heat, the product indole acts as a nucleophile, attacking unreacted hydrazones or other indoles, leading to oligomers (tars).

Troubleshooting Protocol:

  • Catalyst Tuning: Switch from harsh Brønsted acids (

    
    ) to milder Lewis acids like 
    
    
    
    in acetic acid or Polyphosphoric Acid (PPA) which often provides cleaner cyclization [3, 4].
  • Solvent Choice: Use "Buchwald conditions" (Pd-catalyzed) if the substrate allows, or ensure high dilution to minimize intermolecular polymerization events [5].

Ticket #202: "Regioisomer contamination (C4 vs C6 substitution)."

Diagnosis: Ambiguous hydrazone tautomerization. The Science: If using an unsymmetrical ketone (e.g., methyl ethyl ketone), the hydrazone can tautomerize to two different "ene-hydrazines." The more substituted enamine is generally thermodynamically favored, but steric hindrance can shift the ratio.

Mitigation:

  • Symmetry by Design: Use symmetrical ketones (e.g., cyclohexanone) where possible.

  • Steric Steering: If synthesizing 3-substituted tryptamines, understand that the cyclization preference is dictated by the stability of the ene-hydrazine intermediate.

Module 3: Tryptophan Decarboxylation

The Workflow: L-Tryptophan


 Tryptamine.
Ticket #301: "The reaction stalled and the product smells like skatole."

Diagnosis: Oxidative Deamination & Thermal Decomposition. Mechanism: Tryptophan is thermally unstable. Above 140°C in the presence of oxygen, it undergoes oxidative deamination to indole-3-pyruvic acid or degrades to skatole (3-methylindole), which has a distinct fecal odor [6, 7].

The "High-Boiling Ketone" System: Do not simply heat dry tryptophan. Use a catalytic ketone system.

  • Solvent: Cyclohexanol or Acetophenone (high boiling point).

  • Catalyst: A ketone (e.g., cyclohexanone, 2-cyclohexen-1-one) acts as a Schiff-base catalyst, lowering the activation energy for decarboxylation.

  • Atmosphere: Strict Argon/Nitrogen sparging is mandatory. Oxygen turns this reaction into a degradation cascade.

ParameterStandard ThermalCatalytic (Ketone) Method
Temp >200°C~150-160°C
Time Hours (High degradation)30-60 mins
Yield 20-40% (Variable)60-85% (Reproducible)

Module 4: General Handling & Storage FAQs

Q: Why did my white tryptamine crystals turn pink/brown overnight?

A: Auto-oxidation. The C2 position of the indole ring is susceptible to oxidation by atmospheric oxygen, leading to colored quinoidal species.

  • Fix: Store as a salt (Hydrochloride or Fumarate). Freebases are significantly less stable.

  • Storage: -20°C, under Argon, protected from light.

Q: I see a "Ghost Peak" at M+44 in my LCMS.

A: Carbamate Formation. Primary amines (tryptamine) react reversibly with atmospheric


 to form carbamic acids/carbamates.
  • Fix: This is often an artifact. Acidifying the sample usually reverts it to the amine.

References

  • Fieser, L. F., & Fieser, M. (1967). Reagents for Organic Synthesis, Vol. 1, Wiley, New York, p. 581. (Standard protocol for LAH workup).
  • Master Organic Chemistry. (2023). Lithium Aluminum Hydride (LiAlH4) Workup Protocols. Link

  • Robinson, B. (1963). The Fischer Indole Synthesis. Chemical Reviews, 63(4), 373–401. Link

  • Organic Chemistry Portal. (n.d.). Fischer Indole Synthesis.[1][2] Link

  • Wagaw, S., Yang, B. H., & Buchwald, S. L. (1998).[3] A Palladium-Catalyzed Strategy for the Preparation of Indoles: A Novel Entry into the Fischer Indole Synthesis. Journal of the American Chemical Society, 120(26), 6621–6622. Link

  • Bellmaine, S., et al. (2020). Tryptophan degradation products formed after exclusive exposure to heat.[4] ResearchGate / Food Chemistry. Link

  • Reddit / TheeHive. (2024).[5] Tryptophan Decarboxylation Optimization Discussions. Link

Sources

Improving the stability and shelf-life of indole compounds

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Indole Stability & Shelf-Life Optimization

Status: Operational Ticket Priority: High (Compound Integrity Risk) Assigned Specialist: Senior Application Scientist

Executive Summary: The "Indole Personality"

To stabilize indoles, you must first understand their electronic "personality." The indole ring is


-excessive, meaning it is electron-rich. Specifically, the nitrogen lone pair donates electron density into the ring, making C3  (the carbon adjacent to the bridgehead) significantly nucleophilic (10^13 times more reactive than benzene).

This high electron density creates two primary vulnerabilities:

  • Susceptibility to Oxidation: The electron-rich system is easily stripped of electrons by reactive oxygen species (ROS), leading to radical cations and colored impurities (quinoids/dimers).

  • Acid-Catalyzed Oligomerization: Protons (

    
    ) readily attack the C3 position, generating a reactive electrophile that attacks other indole molecules, leading to rapid polymerization.
    

Module 1: The "Pink/Brown" Phenomenon (Oxidative Degradation)

The Issue: Your white/off-white indole powder has developed a pink, red, or brown hue. Diagnosis: Autoxidation.[1] This is a radical-chain mechanism initiated by light and oxygen.

Mechanism of Failure

The degradation often starts with the formation of a C3-hydroperoxyindolenine intermediate. This decomposes into indoxyl (3-hydroxyindole), which is highly unstable. Two indoxyl molecules spontaneously dimerize and oxidize to form indigo (blue) or indirubin (red). Even trace amounts (ppm levels) of these dyes will discolor the entire bulk sample.

Protocol A: Prevention & Storage (The "Zero-O2" Standard)
  • Inert Atmosphere: Store all bulk indoles under Argon (Ar) or Nitrogen (

    
    ).[2] Argon is preferred as it is heavier than air and forms a "blanket" over the crystals.
    
  • Temperature: Store at -20°C . Oxidation rates are kinetically controlled; lowering temperature significantly retards the radical propagation step.

  • Container: Amber glass is mandatory to prevent photo-excitation of the indole ring, which lowers the activation energy for oxidation.

Protocol B: The Rescue Workflow (Recrystallization)

If your sample is discolored but >90% pure by HPLC, use this rescue protocol.

  • Dissolution: Dissolve the crude indole in a minimal amount of hot ethanol or ethyl acetate.

  • Adsorption: Add activated charcoal (1-2% w/w) and stir for 15 minutes. The charcoal preferentially adsorbs planar, high-molecular-weight colored impurities (dimers).

  • Filtration: Filter hot through a Celite pad to remove charcoal.

  • Precipitation: Add a non-polar co-solvent (e.g., Hexanes or Pentane) until the solution becomes turbid. Cool to 4°C slowly.

  • Drying: Filter crystals and dry under high vacuum in the dark.

Module 2: Instability in Solution (Acid-Catalyzed Oligomerization)

The Issue: Your LC-MS shows multiple new peaks (dimers/trimers) after the compound sat in solution (e.g., Chloroform or acidic buffer) for 24 hours. Diagnosis: Acid-catalyzed electrophilic substitution.

Mechanism of Failure

This is most critical for compounds like Indole-3-carbinol (I3C) .

  • Protonation: A proton (

    
    ) attacks C3, breaking the aromaticity of the pyrrole ring and forming a cation.
    
  • Nucleophilic Attack: A second, unprotonated indole molecule attacks this cation.

  • Elimination: Ammonia or water is eliminated, restoring aromaticity but linking the rings.

  • Result: Formation of 3,3'-diindolylmethane (DIM) and higher order cyclic trimers.[3][4]

Visualization: Acid-Catalyzed Dimerization Pathway

IndoleAcidPath Indole Indole Monomer (Nucleophilic C3) Protonation Acidic Environment (H+ Attack at C3) Indole->Protonation pH < 5.0 Cation Electrophilic Cation (Resonance Stabilized) Protonation->Cation Loss of Aromaticity Attack Nucleophilic Attack by 2nd Indole Cation->Attack Fast Step Dimer Dimer (e.g., DIM) & Higher Oligomers Attack->Dimer -NH3 / -H2O

Figure 1: The acid-catalyzed cascade. Note that once the cation forms, the reaction is rapid and often irreversible.

Protocol C: Solvent Stabilization
  • Chloroform Warning:

    
     naturally decomposes to form HCl and Phosgene over time. Never  use untreated chloroform for storing indoles.
    
    • Fix: Pass chloroform through a small plug of Basic Alumina immediately before use to neutralize acid traces.

  • Buffer Selection: Maintain pH > 7.0 whenever possible. If acidic conditions are required for separation, keep the temperature at 4°C and analyze immediately.

  • DMSO Storage: For biological assays, prepare stock solutions in anhydrous DMSO.[2] Store at -80°C. DMSO freezes, locking the compound in a solid matrix and preventing diffusion-controlled dimerization.

Module 3: Troubleshooting & FAQ Matrix

SymptomProbable CauseImmediate ActionPrevention Strategy
Sample turns pink/red Autoxidation (Quinone formation)Check purity by HPLC. If >95%, use as is. If <90%, Recrystallize.Store under Argon at -20°C.
New peaks at 2x Mol. Wt. Dimerization (Acid-catalyzed)Check solvent pH. Discard sample if degradation >10%.Use Basic Alumina filtered solvents. Avoid

.
Sample turns Blue Indigo formationIrreversible degradation. Discard.Strict exclusion of light and moisture.
Insoluble residue PolymerizationFilter solution. Re-quantify concentration.Avoid high concentrations (>100mM) in protic solvents.

Module 4: Experimental Validation (Self-Check)

Before committing valuable compound to a long-term experiment, perform this Stress Test :

  • Dissolve 1 mg of indole in 1 mL of your intended solvent.

  • Split into two vials:

    • Vial A: Control (4°C, Dark).

    • Vial B: Stress (Room Temp, Ambient Light, Open Air).

  • Analyze both by HPLC after 24 hours.

  • Pass Criteria: If Vial B purity < 98% of Vial A, your experimental conditions are too harsh. Add an antioxidant (e.g., 0.1% Sodium Ascorbate) or change solvent.

References

  • Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
  • Bradlow, H. L., et al. (1991). "Structure elucidation of acid reaction products of indole-3-carbinol: detection in vivo and enzyme induction in vitro." Molecular Pharmacology. Link (Definitive study on acid-catalyzed oligomerization of I3C).

  • Xing, G., et al. (2000). "Oxidation of indole by cytochrome P450 enzymes." Drug Metabolism and Disposition. Link (Mechanisms of oxidative coloring and indigo formation).

  • BenchChem. (2025).[2] "Technical Support Center: Improving the Stability of Indole Compounds in Solution." Link (General handling and storage protocols).

  • Andraos, J. (2008). "Oligomerization of indole derivatives with incorporation of thiols." Molecules. Link (Detailed mechanism of electrophilic attack on indoles).

Sources

Technical Support Center: Tryptamine Solubilization & Stability

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Overcoming Solubility & Stability Issues of Tryptamines in Aqueous Buffers

Status: Operational | Ticket ID: TRYP-SOL-001 | Analyst: Senior Application Scientist

Introduction: The Indole Challenge

Welcome to the technical support hub for tryptamine chemistry. If you are working with compounds such as N,N-Dimethyltryptamine (DMT) , 5-MeO-DMT , Psilocybin , or Psilocin , you are likely encountering "crashing out" (precipitation), oxidation (discoloration), or inconsistent biological data.

The Root Cause: The core issue lies in the indole ring . This bicyclic structure is highly lipophilic (hydrophobic). While the ethylamine side chain is basic (pKa ~9.6–10.2), it is often insufficient to pull the greasy indole core into neutral aqueous solution unless fully protonated. Furthermore, the electron-rich indole system is prone to radical oxidation, leading to polymerization (the "blue/black tar" effect).

Part 1: Diagnostic Workflow (Start Here)

Before attempting a protocol, identify your starting material state. Use the decision matrix below to select the correct solubilization strategy.

Tryptamine_Solubility_Decision_Tree Start Start: Identify Tryptamine Form Form Is it a Salt or Freebase? Start->Form Salt Salt Form (HCl, Fumarate, Tartrate) Form->Salt Freebase Freebase Form (Pure Alkaloid) Form->Freebase Check_pH Check Buffer pH Salt->Check_pH Solvent_Choice Select Vehicle Strategy Freebase->Solvent_Choice Direct_Aq Direct Dissolution (Water/Saline) Check_pH->Direct_Aq If pH < 6 Acidify Acidify Buffer (pH < 5.0) Check_pH->Acidify If pH > 7 DMSO_Route DMSO/Ethanol Stock -> Dilute into Buffer Solvent_Choice->DMSO_Route For In Vitro (<0.5% DMSO) Conversion Convert to Salt (Fumaric Acid) Solvent_Choice->Conversion For In Vivo (High Dose) Success Proceed to Assay (Add Antioxidants) Direct_Aq->Success Stable Solution Acidify->Success DMSO_Route->Success Conversion->Direct_Aq

Figure 1: Decision matrix for selecting the appropriate solubilization protocol based on the chemical form of the tryptamine.

Part 2: Troubleshooting Guides & Protocols

Issue 1: "My Tryptamine Precipitates When Added to PBS/Media"

Diagnosis: You are likely using a Freebase or a Salt in alkaline buffer . Tryptamines are weak bases. At physiological pH (7.4), the equilibrium shifts toward the uncharged (insoluble) freebase form.

  • Key Stat: Tryptamine pKa ≈ 10.[1][2][3]2. At pH 7.4, a significant fraction remains unprotonated.

Protocol A: The Co-Solvent Method (Standard for In Vitro)

Best for: Cell culture, receptor binding assays.

  • Weighing: Weigh the tryptamine freebase into a glass vial (avoid plastic to prevent adsorption).

  • Primary Solubilization: Dissolve fully in 100% anhydrous DMSO (Dimethyl Sulfoxide).

    • Target Concentration: 10–50 mM stock.

  • Secondary Dilution: Slowly add the aqueous buffer (PBS or Media) to the DMSO stock while vortexing.

    • Critical Step: Do not add DMSO to the buffer; add buffer to the DMSO to prevent local high-concentration crashing.

  • Limit Check: Ensure final DMSO concentration is <0.5% (v/v) to avoid vehicle toxicity.

Protocol B: The Acid-Salt Conversion (Standard for In Vivo)

Best for: Animal injections where DMSO is undesirable.

  • Stoichiometry: Calculate moles of Tryptamine. Weigh equimolar Fumaric Acid (preferred over HCl for biological compatibility).

  • Dissolution: Dissolve tryptamine freebase in a minimal amount of Acetone or Ethanol. Dissolve Fumaric acid in Acetone/Ethanol separately.

  • Precipitation: Mix solutions. The Tryptamine-Fumarate salt will precipitate. Filter and dry.[4]

  • Aqueous Reconstitution: This salt will now dissolve in saline/water up to ~10–20 mg/mL.

    • Note: If using commercially available HCl salts, ensure the saline pH is slightly acidic (pH 5–6).

Issue 2: "The Solution Turned Blue/Black Overnight"

Diagnosis: Oxidative Deamination and Polymerization. Tryptamines (especially 4-substituted ones like Psilocin) are notoriously unstable in water. Dissolved oxygen creates radicals at the indole ring, leading to colored oligomers.

Protocol C: The Antioxidant Shield

Mandatory for: Psilocin, 4-AcO-DMT, 5-OH-DMT (Bufotenine).

The "Ascorbic Shield" Recipe:

Component Concentration Function
Ascorbic Acid 10 mM (or 0.1% w/v) Sacrificial antioxidant; scavenges dissolved O2.
EDTA 1 mM Chelates trace metals (Fe, Cu) that catalyze oxidation.

| Argon/Nitrogen | N/A | Sparge buffers for 15 mins before use. |

Visualizing the Oxidation Pathway:

Tryptamine_Oxidation Tryptamine Tryptamine (Clear) Radical Indole Radical (Intermediate) Tryptamine->Radical Oxidation Oxygen Dissolved O2 + UV Light Oxygen->Radical Dimer Dimerization (Blue/Green) Radical->Dimer Polymer Polymer (Black Precipitate) Dimer->Polymer Ascorbic Ascorbic Acid (Intervention) Ascorbic->Radical Reduces back

Figure 2: The oxidative degradation pathway of tryptamines and the intervention point for antioxidants.

Part 3: Vehicle Compatibility Data

When designing experiments, strictly adhere to these vehicle limits to ensure data validity.

Table 1: Recommended Vehicle Limits
VehicleIn Vitro (Cell Culture)In Vivo (Mouse IV/IP)In Vivo (Rat IV/IP)Notes
DMSO < 0.1% (Ideal)< 0.5% (Max)< 1 mL/kg< 1 mL/kgHigh doses cause hemolysis and bradycardia.
Ethanol < 0.1%< 5% (v/v)< 10% (v/v)Neuroactive; can confound behavioral data.
Cyclodextrin (HP-β-CD) < 10 mM< 20% (w/v)< 40% (w/v)Gold Standard for insoluble freebases.
Tween-80 < 0.05%< 1%< 2%Can cause histamine release in dogs/rats.

Part 4: Frequently Asked Questions (FAQ)

Q: Can I autoclave my tryptamine stock solutions? A: NO. Tryptamines are heat-labile. Autoclaving will cause significant degradation. Sterilize by filtration using a 0.22 µm PVDF or PES membrane . Avoid Nylon filters as indoles can bind to them.

Q: Why is Psilocybin soluble but Psilocin is not? A: Psilocybin contains a phosphate group (


), making it a zwitterion  (internally charged salt).[5] This makes it highly water-soluble.[6] Upon dephosphorylation (in the body or improper storage), it becomes Psilocin, which loses that charge and becomes lipophilic (and unstable).
  • Tip: Always store Psilocybin stocks at -20°C or -80°C to prevent hydrolysis.

Q: I need to inject a high dose (50 mg/kg) into a mouse. The volume is too high for saline. What do I do? A: Use Complexation .

  • Prepare a 20% (w/v) solution of 2-Hydroxypropyl-β-cyclodextrin (HP-β-CD) in water.

  • Add your tryptamine freebase.

  • Sonicate at 40°C for 30 minutes.

  • The hydrophobic indole will enter the cyclodextrin cavity, allowing concentrations up to 20–30 mg/mL in an aqueous base without toxic organic solvents [1].

References

  • Loftsson, T., & Brewster, M. E. (2010). Pharmaceutical applications of cyclodextrins: basic science and product development. Journal of Pharmacy and Pharmacology, 62(11), 1607-1621.

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264-355.

  • Cayman Chemical. (n.d.).[7] Tryptamine Product Information & Solubility Data.

  • Tittarelli, R., et al. (2015). Recreational Use, Analysis and Toxicity of Tryptamines. Current Neuropharmacology, 13(1), 26-46.

  • Manevski, N., et al. (2010). Glucuronidation of psilocin and 4-hydroxyindole by UDP-glucuronosyltransferases. Drug Metabolism and Disposition, 38(3), 386-395.

Sources

Refining reaction conditions for N-methylation of indoles

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the N-methylation of indoles. This guide is designed for researchers, scientists, and professionals in drug development. Here, we address common challenges and frequently asked questions to help you refine your reaction conditions, troubleshoot issues, and achieve optimal outcomes in your synthesis projects.

Frequently Asked Questions (FAQs)

This section covers fundamental questions about selecting reagents and conditions for successful N-methylation of indoles.

Q1: How do I choose the right methylating agent for my indole substrate?

A: The choice of methylating agent is critical and depends on the substrate's sensitivity, desired reactivity, and safety considerations. Traditionally, reagents like iodomethane (MeI) and dimethyl sulfate (DMS) are used due to their high reactivity.[1][2] However, they are also highly toxic and volatile, posing significant safety and environmental concerns.[1][3][4][5][6]

More modern and safer alternatives include dimethyl carbonate (DMC) and quaternary ammonium salts like phenyl trimethylammonium iodide (PhMe₃NI).[1][2][7][8] DMC is less reactive but also significantly less toxic, making it suitable for large-scale production.[2] PhMe₃NI offers excellent monoselectivity, preventing over-methylation, and is a safe, easy-to-handle solid.[7][8]

Here is a comparative summary:

Methylating AgentProsConsSafety Profile
Iodomethane (MeI) High reactivity, widely used.Highly toxic, volatile, suspected carcinogen.[2]High Risk: Handle with extreme caution in a fume hood.[4]
Dimethyl Sulfate (DMS) High reactivity, cost-effective.Extremely toxic, corrosive, probable human carcinogen.[5][6]High Risk: Requires stringent safety protocols.[5]
Dimethyl Carbonate (DMC) Low toxicity, environmentally friendly.[2]Lower reactivity, often requires higher temperatures or catalysts.[3][9]Low Risk: A much safer alternative.[6]
PhMe₃NI Safe solid, easy to handle, excellent monoselectivity.[7][8]Higher cost, may require specific conditions for optimal yield.Low Risk: Offers a significant safety advantage.[8]

Insight: For sensitive or complex substrates, especially in late-stage functionalization, a milder and more selective agent like PhMe₃NI or DMC is often preferable to avoid side reactions and decomposition, even if it requires slightly more optimization.[7][10]

Q2: What is the role of the base, and which one should I select?

A: The base's primary role is to deprotonate the indole N-H, forming the more nucleophilic indole anion, which then attacks the methylating agent.[11][12] The choice of base is as crucial as the methylating agent and is highly dependent on the reaction conditions.

  • Strong Bases (e.g., Sodium Hydride - NaH): NaH is a powerful, non-nucleophilic base often used in polar aprotic solvents like DMF or THF.[11][13] It ensures complete deprotonation, driving the reaction to completion. However, its high reactivity can lead to side reactions, such as C-alkylation, especially with substrates containing sensitive functional groups.[11][13] It is also highly sensitive to moisture.[13]

  • Weaker Bases (e.g., Carbonates - K₂CO₃, Cs₂CO₃): Potassium carbonate (K₂CO₃) and cesium carbonate (Cs₂CO₃) are milder, safer alternatives.[3][7] K₂CO₃ is often used in solvents like DMF or acetone and is particularly effective for substrates with electron-withdrawing groups.[2][3][14] Cs₂CO₃ has been shown to be highly effective in combination with PhMe₃NI in toluene, providing excellent yields.[7][8] These bases often provide better selectivity for N-alkylation over C-alkylation.[11]

Insight: Start with a milder base like K₂CO₃ or Cs₂CO₃, especially if your indole has sensitive functional groups.[10][15] A strong base like NaH should be reserved for unreactive substrates or when rapid, complete deprotonation is necessary, and always with anhydrous solvents.

Q3: Which solvent is optimal for N-methylation?

A: Polar aprotic solvents are generally the best choice for N-methylation of indoles. They effectively solvate the cation of the base (e.g., Na⁺, K⁺), leaving the indole anion exposed and highly nucleophilic.[11]

  • DMF (Dimethylformamide) and THF (Tetrahydrofuran): These are the most common choices. DMF's high boiling point allows for a wider range of reaction temperatures.[3][16] Both must be anhydrous, especially when using reactive bases like NaH.[11]

  • Acetone & Acetonitrile: These are good alternatives, often used with milder bases like K₂CO₃.

  • Toluene: While less polar, toluene can be an excellent solvent, particularly in systems using specific base/reagent combinations like Cs₂CO₃/PhMe₃NI.[8]

Insight: The "best" solvent is system-dependent. DMF is a robust starting point for many reactions. However, if you encounter side reactions or purification issues, screening other polar aprotic solvents like THF or acetonitrile is a logical next step.

Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the N-methylation of indoles.

Troubleshooting_Workflow Start Problem Observed LowYield Low or No Yield Start->LowYield SideProducts Side Product Formation Start->SideProducts Decomposition Decomposition of Starting Material Start->Decomposition Cause_Base Inactive Base or Insufficient Amount LowYield->Cause_Base Cause Cause_Solvent Wet Solvent LowYield->Cause_Solvent Cause Cause_Temp Incorrect Temperature LowYield->Cause_Temp Cause Cause_C_Alk C-Alkylation SideProducts->Cause_C_Alk Type Cause_Over_Alk Over-Alkylation (Quaternization) SideProducts->Cause_Over_Alk Type Sol_Decomp Use milder conditions (e.g., K₂CO₃/DMC). Lower temperature. Decomposition->Sol_Decomp Solution Sol_Base Use fresh, high-purity base. Increase equivalents. Cause_Base->Sol_Base Solution Sol_Solvent Use anhydrous solvent. Cause_Solvent->Sol_Solvent Solution Sol_Temp Screen temperatures (e.g., RT, 60°C, reflux). Cause_Temp->Sol_Temp Solution Sol_C_Alk Use milder base (K₂CO₃). Change solvent. Lower temperature. Cause_C_Alk->Sol_C_Alk Solution Sol_Over_Alk Use ~1.05 eq. of Me agent. Add reagent slowly. Use monoselective reagent. Cause_Over_Alk->Sol_Over_Alk Solution

Caption: Workflow for troubleshooting common N-methylation issues.

Issue 1: Low or No Yield of N-Methylated Product

Q: My reaction shows very little conversion of the starting indole. What should I check first?

A: Low conversion is one of the most common problems and can typically be traced back to the fundamental components of the reaction.[17]

  • Potential Cause 1: Inactive Base. If using NaH, it can be easily passivated by a layer of NaOH if not stored under inert conditions.

    • Solution: Use fresh, high-purity NaH from a newly opened container. Ensure your reaction is set up under an inert atmosphere (e.g., Argon or Nitrogen).[13]

  • Potential Cause 2: Inappropriate Solvent. The presence of water or protic impurities in the solvent will quench the base (especially NaH) and the indole anion.

    • Solution: Use anhydrous solvents.[11] If you are unsure of the quality, distill the solvent over a suitable drying agent before use.

  • Potential Cause 3: Suboptimal Temperature. The reaction may have a higher activation energy than anticipated.

    • Solution: If you are running the reaction at room temperature, try gently heating it (e.g., to 50-60 °C). Conversely, if decomposition is suspected, lowering the temperature is advised.[11] A temperature screen is a valuable optimization step.

Issue 2: Formation of C-Alkylated Side Products

Q: I am observing a significant amount of C3-alkylation alongside my desired N-methylated product. How can I improve N-selectivity?

A: The competition between N- and C-alkylation is a well-known challenge in indole chemistry.[11] The indole anion is an ambident nucleophile, with negative charge density on both the nitrogen and the C3 position.

  • Potential Cause: Reaction Conditions Favoring C-Alkylation. Highly reactive electrophiles and conditions that promote free ions can increase the rate of C-alkylation.[11]

    • Solution 1: Change the Base. Switch from a strong base like NaH to a milder, heterogeneous base like K₂CO₃ or Cs₂CO₃.[3][11] The counter-ion effect with these bases can favor N-alkylation.

    • Solution 2: Modify the Solvent. Nonpolar solvents can sometimes favor N-alkylation, while polar aprotic solvents that fully dissociate the ion pair can increase C-alkylation. Consider screening solvents to find the optimal balance.

    • Solution 3: Lower the Temperature. C-alkylation can sometimes be suppressed at lower temperatures as it may have a higher activation energy than N-alkylation.[11]

Issue 3: Over-Alkylation to Form Quaternary Ammonium Salts

Q: My product mixture contains a byproduct that appears to be a bis-alkylated or quaternary salt, especially when my indole contains other basic nitrogens (e.g., a pyridine ring). How can I prevent this?

A: This issue arises when the desired N-methylated product, or another nitrogen in the molecule, acts as a nucleophile and reacts further with the methylating agent.[18]

  • Potential Cause: Excess Methylating Agent or High Reactivity. Using a large excess of a highly reactive agent like MeI increases the likelihood of a second methylation event.

    • Solution 1: Stoichiometric Control. Carefully control the stoichiometry. Use only a slight excess (e.g., 1.05-1.1 equivalents) of the methylating agent.

    • Solution 2: Slow Addition. Add the methylating agent slowly to the reaction mixture using a syringe pump. This keeps the instantaneous concentration of the electrophile low, favoring the initial, faster N-methylation of the indole over the subsequent, slower quaternization.

    • Solution 3: Use a Milder/Bulkier Reagent. Switching to a less reactive agent like DMC or a sterically hindered one like PhMe₃NI can provide excellent monoselectivity, as the second methylation is significantly slower.[7][19]

Experimental Protocols

Below are two representative, step-by-step protocols for the N-methylation of a generic indole. Safety First: Always handle toxic methylating agents like MeI and DMS in a certified chemical fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and appropriate gloves.[4][5]

Protocol 1: Classic Conditions using NaH and MeI

Protocol_1 cluster_0 Setup cluster_1 Deprotonation cluster_2 Methylation cluster_3 Workup P1 1. Add indole and anhydrous DMF to a flame-dried flask under Argon. P2 2. Cool the flask to 0 °C in an ice bath. P1->P2 P3 3. Add NaH (60% dispersion, 1.2 eq.) portion-wise. Caution: Gas evolution! P2->P3 P4 4. Stir at 0 °C for 30 min, then warm to RT and stir for another 30 min. P3->P4 P5 5. Cool back to 0 °C and add Iodomethane (1.1 eq.) dropwise. P4->P5 P6 6. Stir at RT until TLC/LC-MS shows completion (1-4 h). P5->P6 P7 7. Quench carefully by slow addition of water at 0 °C. P6->P7 P8 8. Extract with EtOAc, wash with brine, dry over Na₂SO₄. P7->P8 P9 9. Concentrate and purify by column chromatography. P8->P9

Caption: Workflow for N-methylation using NaH and MeI.

  • Setup: To a flame-dried, three-neck round-bottom flask equipped with a magnetic stir bar and under an argon atmosphere, add the indole substrate (1.0 eq). Add anhydrous DMF (approx. 0.2 M concentration).

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.2 eq., 60% dispersion in mineral oil) in small portions. Caution: Hydrogen gas evolves.

  • Stirring: Stir the resulting suspension at 0 °C for 30 minutes, then allow it to warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

  • Methylation: Cool the mixture back down to 0 °C and add iodomethane (1.1 eq.) dropwise via syringe.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir until the starting material is consumed, as monitored by TLC or LC-MS (typically 1-4 hours).

  • Workup: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution at 0 °C. Dilute with water and extract the product with ethyl acetate (3x).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.

Protocol 2: Milder Conditions using K₂CO₃ and DMC

This method is adapted from procedures using dimethyl carbonate, a safer and more environmentally friendly reagent.[2][20]

  • Setup: In a round-bottom flask, combine the indole substrate (1.0 eq.), potassium carbonate (2.0-3.0 eq.), and dimethyl carbonate (DMC, used as both reagent and solvent, or with DMF as co-solvent).[2]

  • Heating: Heat the reaction mixture to reflux (approx. 90-130 °C, depending on co-solvent).[2][3]

  • Reaction Monitoring: Monitor the reaction for completion by TLC or LC-MS (typically 3-6 hours).

  • Workup: Once the reaction is complete, cool the mixture to room temperature. If the product is a solid, it may precipitate upon cooling or by the slow addition of ice-cold water.[2]

  • Isolation: Collect the solid product by vacuum filtration and wash with water. If the product is an oil, extract it from the aqueous mixture using a suitable solvent like ethyl acetate or tert-butyl methyl ether (TBME).[2]

  • Purification: Dry the product or the combined organic extracts. Further purification can be performed by recrystallization or column chromatography if necessary.

References

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Letters, 24(40), 7315–7319. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Semantic Scholar. [Link]

  • Templ, J., Gjata, E., Getzner, F., & Schnürch, M. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Europe PMC. [Link]

  • N‐methylation of indoles and other N,H‐heteroacromatic compounds. Reaction conditions. (2023). ResearchGate. [Link]

  • Reddy, B. V. S., et al. (2023). Solvent-Mediated Tunable Regiodivergent C6- and N1-Alkylations of 2,3-Disubstituted Indoles with p-Quinone Methides. The Journal of Organic Chemistry. [Link]

  • N-methylation and O-methylation of indole and phenol respectively using... (n.d.). ResearchGate. [Link]

  • Templ, J., et al. (2022). Monoselective N-Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. Organic Chemistry Portal. [Link]

  • Legrand, F., et al. (2021). Selective Iron Catalyzed Synthesis of N‐Alkylated Indolines and Indoles. Chemistry – A European Journal. [Link]

  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Jiang, X., et al. (n.d.). A Practical Method for N-Methylation of Indoles Using Dimethyl Carbonate. ResearchGate. [Link]

  • Jiang, X., et al. (2001). Methylation of indole compounds using dimethyl carbonate.
  • Best Conditions For N-Alkylation?. (2022). Sciencemadness.org. [Link]

  • Methylation synthesis method of N-heterocyclic compound. (n.d.).
  • DIMETHYL SULFATE. (n.d.). Ataman Kimya. [Link]

  • White, M. C., et al. (2019). Enantioselective N–alkylation of Indoles via an Intermolecular Aza-Wacker-Type Reaction. Journal of the American Chemical Society. [Link]

  • Templ, J., et al. (2022). Monoselective N‑Methylation of Amides, Indoles, and Related Structures Using Quaternary Ammonium Salts as Solid Methylating Agents. ACS Publications. [Link]

  • Scared to use dimethyl sulfate for methylation reactions. (n.d.). Reddit. [Link]

  • Process for n-alkylation of indoles. (n.d.).
  • Mild methylation conditions. (n.d.). Reddit. [Link]

  • Unveiling the mechanism of N-methylation of indole with dimethylcarbonate using either DABCO or DBU as catalyst. (2021). PubMed. [Link]

  • Dimethyl sulfate. (n.d.). Wikipedia. [Link]

  • K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. (2020). Bentham Science Publisher. [Link]

  • in the chemical literature: N-alkylation of an indole. (2019). YouTube. [Link]

  • K2CO3-Promoted Highly Selective N-Hydroxymethylation of Indoles Under Metal- and Lewis Acid-Free Conditions. (2020). ResearchGate. [Link]

Sources

Preventing degradation of (1H-indol-3-yl)-N-methylmethanamine during storage

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Stability & Storage of (1H-indol-3-yl)-N-methylmethanamine

User Notification: Compound Identity Check

⚠ CRITICAL DISTINCTION: Before proceeding, verify your compound's structure.

  • Target Molecule: (1H-indol-3-yl)-N-methylmethanamine (also known as N-Norgramine).

    • Formula: C₁₀H₁₂N₂

    • Structure: Indole ring connected to an amine via a single carbon bridge (Methyl group).

    • CAS: 36284-95-4

  • Common Confusion: This is NOT N-Methyltryptamine (NMT), which has a two-carbon (ethyl) bridge.

    • Why this matters: The single-carbon bridge (Mannich base) confers significantly higher instability (prone to elimination reactions) compared to the relatively stable ethyl bridge of tryptamines.

Module 1: The Degradation Mechanisms (The "Why")

As a Senior Application Scientist, I advise treating this compound as a labile Mannich base . Unlike standard tryptamines, (1H-indol-3-yl)-N-methylmethanamine faces a dual threat: oxidative stress (common to all indoles) and elimination instability (specific to the aminomethyl structure).

The "Reverse Mannich" Elimination (Heat & Moisture)

The C3-position of the indole ring is electron-rich. In the presence of heat or moisture, the C-N bond in the methyl bridge can cleave.

  • Mechanism: The molecule undergoes a retro-Mannich reaction, ejecting methylamine (gas) and forming a highly reactive intermediate (3-methyleneindolenine).

  • Result: This intermediate rapidly polymerizes into insoluble brown tars.

  • Sensory Warning: A "fishy" smell indicates the release of methylamine and active degradation.

Oxidative Dimerization (Light & Oxygen)

Like all indoles, the pyrrole ring is sensitive to radical oxidation.

  • Mechanism: UV light or oxygen creates a radical at the C2 position, leading to the formation of indoxyls. These dimerize to form colored compounds (often pink, red, or brown).

  • Result: Purity loss and color change.

DegradationPathways Compound (1H-indol-3-yl)-N-methylmethanamine (C10H12N2) Oxidation Oxidation (Air/Light) Compound->Oxidation Elimination Reverse Mannich (Heat/Moisture) Compound->Elimination Indoxyl Indoxyl Intermediate Oxidation->Indoxyl Color Colored Dimers (Pink/Brown Impurities) Indoxyl->Color Reactive 3-Methyleneindolenine (Highly Reactive) Elimination->Reactive Amine Methylamine Gas (Fishy Odor) Elimination->Amine Polymer Insoluble Polymer (Tar/Precipitate) Reactive->Polymer

Figure 1: Dual degradation pathways. Note that moisture accelerates the "Reverse Mannich" pathway, which is unique to this specific molecule compared to standard tryptamines.

Module 2: Optimal Storage Protocols (The "How")

To prevent the mechanisms above, you must control three variables: Temperature, Atmosphere, and Phase State.

Protocol A: Long-Term Storage (>1 Month)
  • Form: Store as the Hydrochloride (HCl) salt whenever possible. The free base is significantly less stable due to the available lone pair on the nitrogen facilitating oxidation and elimination.

  • Temperature: -20°C (Standard Freezer).

  • Atmosphere: Argon purge required.

    • Scientist's Note: Argon is denser than air and forms a "blanket" over the crystals. Nitrogen is lighter and mixes with air more easily, making it less effective for opening/closing vials frequently.

  • Container: Amber glass vial with a Teflon-lined screw cap. Parafilm is insufficient for long-term moisture exclusion; use electrical tape or a secondary desiccant jar.

Protocol B: Working Benchtop Storage (<24 Hours)
  • State: Keep in solution only if necessary.

  • Solvent: Anhydrous ethanol or DMSO. Avoid water or acidic aqueous solutions, which catalyze hydrolysis/elimination.

  • Light: Wrap vial in aluminum foil immediately.

Data: Stability Comparison
ConditionFree Base StabilityHCl Salt StabilityPrimary Risk
25°C, Air, Light < 1 Week~1 MonthRapid Oxidation (Color change)
4°C, Dark, Air ~1 Month6 MonthsSlow Hydrolysis (Moisture absorption)
-20°C, Argon, Dark 1 Year>2 YearsMinimal

Module 3: Troubleshooting & FAQs

Q1: My white powder has turned pink/red. Is it ruined?

  • Diagnosis: This is early-stage oxidative dimerization (Indoxyl formation).

  • Impact: If the color is faint pink, purity is likely still >95%.

  • Remedy: Perform a wash rather than a full recrystallization. Suspend the solid in cold, non-polar solvent (like hexanes or cold ether) and filter. The oxidized dimers are often more soluble in organic solvents than the salt form of your compound.

Q2: I smell a "fishy" odor when I open the vial.

  • Diagnosis: This is critical. The "fishy" smell is methylamine, a byproduct of the Reverse Mannich reaction . Your compound is actively decomposing into a polymer.

  • Action: Check solubility. If you see insoluble dark specks when dissolving in ethanol, polymerization has occurred. You must repurify immediately (see Module 4).

Q3: Can I store this in water/PBS for cell culture?

  • Answer: NO.

  • Reasoning: In aqueous solution, especially at physiological pH, the equilibrium favors the retro-Mannich cleavage over time.

  • Protocol: Make a high-concentration stock in DMSO (anhydrous). Aliquot this stock and store at -20°C. Dilute into aqueous media immediately before the experiment.

**Q4: I

Validation & Comparative

Comparative Analysis: Indole-Alkylamine Homologs (C1 vs. C2 Linkers)

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comparative technical analysis of (1H-indol-3-yl)-N-methylmethanamine (referred to herein as


-Methylgramine ) and 

-Dimethyltryptamine (DMT)
.
Important Nomenclature & Safety Note
  • Target Molecule Identification: The IUPAC name provided, (1H-indol-3-yl)-N-methylmethanamine, describes an indole with a single-carbon (methylene) linker connecting the amine to the ring. This is a derivative of Gramine .

  • Distinction from NMT: This is NOT

    
    -Methyltryptamine (NMT).[1][2][3][4][5] NMT possesses a two-carbon (ethylene) linker.
    
  • Safety Warning: Gramine derivatives (C1-linkers) often exhibit distinct toxicity profiles (e.g., voltage-gated sodium channel blockade) compared to tryptamines and are generally not considered safe psychedelics. This guide focuses on the Structure-Activity Relationship (SAR) differences critical for drug development.

Executive Summary

In drug development, the length of the alkyl chain connecting an aromatic core to a basic nitrogen is a critical determinant of pharmacodynamics. This analysis contrasts the C1-linker homolog (


-Methylgramine)  against the C2-linker homolog (DMT) .

While DMT acts as a potent agonist at the 5-HT


 receptor due to the ethyl chain allowing the amine to reach the conserved Aspartate residue (Asp3.32) in the binding pocket, 

-Methylgramine lacks the steric reach to activate this receptor effectively. Instead, C1-indole alkaloids are often investigated for cytotoxic or ion-channel modulating properties.

Chemical & Physical Properties

The primary structural differentiator is the methylene (


) vs. ethylene (

) bridge.
Feature(1H-indol-3-yl)-N-methylmethanamineN,N-Dimethyltryptamine (DMT)
Common Name

-Methylgramine
DMT
CAS Number 36284-95-461-50-7
Molecular Formula


Linker Length 1 Carbon (Methylene) 2 Carbons (Ethylene)
Amine Type SecondaryTertiary
N-N Distance ~3.8 Å (Rigid approximation)~5.9 Å (Extended conformation)
pKa (Amine) ~9.38.68
Primary Synthesis Mannich ReactionDecarboxylation / Reductive Amination

Pharmacological Mechanism & SAR

The "Linker Rule" in Serotonergic Binding

The 5-HT


 receptor binding pocket requires a specific pharmacophore distance between the aromatic indole centroid (which engages in 

-

stacking with Phe340) and the protonated amine (which forms a salt bridge with Asp155/Asp3.32).
  • DMT (C2 Linker): The ethylene chain provides the necessary flexibility and length (~5.9 Å) for the amine to dock into the ionic binding site while the indole remains anchored in the hydrophobic pocket. This results in robust agonism.

  • 
    -Methylgramine (C1 Linker):  The methylene bridge restricts the amine to a distance of ~3.8–4.0 Å from the indole. This is insufficient  to bridge the gap between Phe340 and Asp155. Consequently, 
    
    
    
    -Methylgramine exhibits negligible affinity for 5-HT
    
    
    and lacks psychedelic activity.
Toxicity Profile (Gramine Pharmacology)

Unlike tryptamines, gramine derivatives often act on voltage-gated sodium channels .

  • Mechanism: Membrane destabilization or pore blocking.

  • Outcome:

    
    -Methylgramine and its parent (Gramine) are often cytotoxic and can cause central respiratory paralysis in mammals at high doses, distinct from serotonin syndrome.
    

Synthesis Pathways & Logic

The synthesis of these two molecules requires fundamentally different chemical strategies due to the stability of the intermediates.

Diagram 1: Comparative Synthetic Workflows

SynthesisComparison Figure 1: Mannich vs. Speeter-Anthony Pathways cluster_A Target A: N-Methylgramine (C1 Linker) cluster_B Target B: DMT (C2 Linker) Indole Indole Core Mannich Mannich Reaction (Acid Cat.) Indole->Mannich Glyoxyl Indole-3-glyoxyl chloride Indole->Glyoxyl + Oxalyl Chloride Formaldehyde Formaldehyde (HCHO) Formaldehyde->Mannich MeNH2 Methylamine (MeNH2) MeNH2->Mannich GramineAnalog (1H-indol-3-yl)-N-methylmethanamine Mannich->GramineAnalog 1-Step Synthesis Oxalyl Oxalyl Chloride Dimethylamine Dimethylamine Amide Indole-3-glyoxylamide Glyoxyl->Amide + Dimethylamine Reduction Reduction (LiAlH4) Amide->Reduction DMT N,N-Dimethyltryptamine Reduction->DMT

Caption: Path A utilizes a Mannich condensation for the C1 linker. Path B uses acylation and reduction to establish the C2 linker.

Experimental Protocols

Protocol A: Synthesis of -Methylgramine (Mannich Reaction)

Rationale: This method exploits the high nucleophilicity of the indole C3 position. Unlike tryptamine synthesis, this does not require a reducing agent.

Materials:

  • Indole (1.17 g, 10 mmol)

  • Formalin (37% aq. formaldehyde, 1 mL)

  • Methylamine (40% aq., 1.2 eq)

  • Acetic Acid (Glacial, as solvent/catalyst)

Step-by-Step:

  • Cooling: Place 5 mL of glacial acetic acid in a round-bottom flask and cool to 5°C.

  • Addition: Add formalin and methylamine solution slowly to the acid (Exothermic: maintain <15°C).

  • Coupling: Add the Indole in one portion.

  • Reaction: Allow the mixture to warm to room temperature. Stir for 4–6 hours. The Mannich base typically precipitates.

  • Quenching: Pour the reaction mixture into 50 mL of ice-cold 5% NaOH (basify to pH 10).

  • Extraction: Extract with Diethyl Ether (

    
     mL).
    
  • Purification: Wash organic layer with brine, dry over

    
    , and evaporate. Recrystallize from benzene/petroleum ether.
    
Protocol B: Comparative 5-HT Binding Assay

Rationale: To empirically demonstrate the lack of affinity of the C1-linker homolog compared to DMT.

System: HEK293 cells stably expressing human 5-HT


 receptors.
Radioligand:  [

]-Ketanserin (Antagonist) or [

]-LSD (Agonist).

Step-by-Step:

  • Membrane Prep: Homogenize transfected HEK293 cells in Tris-HCl buffer (pH 7.4). Centrifuge at 20,000g. Resuspend pellet.

  • Incubation:

    • Control: Buffer + Radioligand (1 nM).

    • Subject A: Buffer + Radioligand +

      
      -Methylgramine (
      
      
      
      to
      
      
      M).
    • Subject B (DMT): Buffer + Radioligand + DMT (

      
       to 
      
      
      
      M).
  • Equilibrium: Incubate at 37°C for 60 minutes.

  • Filtration: Rapidly filter through GF/B glass fiber filters using a cell harvester.

  • Counting: Measure radioactivity via liquid scintillation counting.

  • Analysis: Plot Displacement Curves.

    • Expected Result: DMT will show a sigmoidal displacement curve (

      
       nM). 
      
      
      
      -Methylgramine will show little to no displacement even at high concentrations (
      
      
      ), confirming the "Linker Rule."

Signaling Pathway & Pharmacodynamics

The following diagram illustrates why DMT activates the receptor while


-Methylgramine fails, leading to differential downstream effects.
Diagram 2: Signal Transduction Logic (SAR)

SAR_Logic Figure 2: Structural Activity Relationship (SAR) & Downstream Signaling cluster_Pocket 5-HT2A Binding Pocket DMT DMT (C2 Linker) Phe340 Phe340 (Pi-Stacking) DMT->Phe340 Asp155 Asp155 (Ionic Bond) DMT->Asp155 Gramine N-Methylgramine (C1 Linker) Gramine->Phe340 Gramine->Asp155 Fails to Reach NoSignal No Activation (Steric Mismatch) Gramine->NoSignal Toxicity Off-Target Toxicity (Na+ Channels) Gramine->Toxicity High Dose Bridge Bridge Requirement (5.9 Angstroms) Phe340->Bridge Asp155->Bridge Signal Gq/11 Coupling PLC Activation Bridge->Signal Span Successful

Caption: DMT successfully bridges the aromatic and ionic sites. N-Methylgramine is too short, leading to binding failure and potential off-target toxicity.

References

  • Nichols, D. E. (2016). Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link

  • Glennon, R. A., et al. (1984). Binding of phenylalkylamine derivatives at 5-HT2 serotonin binding sites. Journal of Medicinal Chemistry, 27(4), 429–433. Link

  • Strassman, R. J. (1996). Human psychopharmacology of N,N-dimethyltryptamine. Behavioural Brain Research, 73(1-2), 121-124. Link

  • Gerasimov, M. et al. (1996). Synthesis and pharmacology of N-substituted gramines. Pharmaceutical Chemistry Journal.
  • Keiser, M. J., et al. (2009). Predicting new molecular targets for known drugs. Nature, 462, 175–181. (Methodology for target prediction of indole alkaloids). Link

Sources

Technical Guide: SAR and Pharmacological Profiling of Psilocybin Analogs

Author: BenchChem Technical Support Team. Date: February 2026

Topic: Structure-Activity Relationship (SAR) of Psilocybin Analogs Content Type: Technical Comparison Guide Audience: Drug Discovery Researchers & Medicinal Chemists

Executive Summary

Psilocybin (4-phosphoryloxy-N,N-dimethyltryptamine) represents the archetypal 4-substituted tryptamine, a chemical class currently under intense scrutiny for therapeutic applications in depression and substance use disorders. This guide dissects the structure-activity relationships (SAR) governing this scaffold, specifically comparing the metabolic stability, receptor affinity (


), and functional potency (

) of psilocybin against its synthetic analogs (e.g., 4-AcO-DMT, 4-HO-MET) and deuterated derivatives.

Key Insight: While the 4-hydroxyl group is essential for 5-HT2A receptor anchoring, modifications to the N-alkyl tail and isotopic substitution (deuteration) offer the most viable pathways for tuning pharmacokinetic (PK) profiles without abolishing psychoactivity.

The Scaffold & Mechanism of Action

The pharmacological core of this class is psilocin (4-hydroxy-N,N-dimethyltryptamine).[1][2][3][4][5] Psilocybin itself is a zwitterionic prodrug; the phosphate ester at the C4 position improves solubility and oral bioavailability but prevents blood-brain barrier (BBB) penetration. Alkaline phosphatase rapidly dephosphorylates psilocybin into lipophilic psilocin in the periphery.

Molecular Pathway Visualization

The following diagram illustrates the metabolic activation and downstream signaling cascade essential for the therapeutic effect.

PsilocybinMechanism Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (Active) Psilocybin->Psilocin Dephosphorylation (Gut/Liver) Phosphatase Alkaline Phosphatase Phosphatase->Psilocybin HT2A 5-HT2A Receptor Psilocin->HT2A Agonist Binding (Ki ~1-10nM) Gq Gq/11 Coupling HT2A->Gq Canonical Arrestin Beta-Arrestin Recruitment HT2A->Arrestin Biased? CaRelease Intracellular Ca2+ Release Gq->CaRelease Plasticity Neuroplasticity (BDNF) CaRelease->Plasticity

Figure 1: Metabolic activation of psilocybin and subsequent biased signaling at the 5-HT2A receptor.[6]

Comparative SAR Analysis

The 4-substituted tryptamine scaffold can be divided into two primary zones of optimization: the Indole Ring Substituents (C4) and the Ethylamine Side Chain (N-Terminus) .

Zone A: C4-Position (The Anchor)

The C4 substituent is critical for hydrogen bonding with the serine residue (Ser5.46) in the 5-HT2A receptor binding pocket.

  • 4-OH (Psilocin): Optimal H-bond donor. High affinity.

  • 4-PO4 (Psilocybin): Sterically hindered and highly polar. Inactive in vitro until metabolized.

  • 4-AcO (Psilacetin/4-AcO-DMT): Functions as a lipophilic prodrug. It is rapidly deacetylated to psilocin in plasma. While it possesses weak intrinsic affinity, its in vivo profile is nearly indistinguishable from psilocybin.

  • 4-MeO: Methylation of the oxygen generally reduces potency significantly compared to the hydroxyl or acetoxy variants.

Zone B: N-Alkyl Tail (The Tuner)

Modifying the nitrogen tail alters metabolic stability (MAO susceptibility) and receptor selectivity (5-HT2A vs. 5-HT2C).

Table 1: Pharmacological Profile of Key Analogs

Data synthesized from Nichols et al. (2020) and Halberstadt et al. (2011).

CompoundStructure (N-Subs)5-HT2A Affinity (

, nM)
Functional Potency (

, nM)
HTR Potency (Mice)Notes
Psilocin Dimethyl6.02.0HighBenchmark active metabolite.
4-AcO-DMT Dimethyl>100 (Prodrug)~20 (post-hydrolysis)HighAcetyl ester prodrug; improved stability.
4-HO-MET Methyl, Ethyl7.53.1High"Metocin". Retains potency; anecdotal reports of reduced "headspace".
4-HO-DiPT Diisopropyl25.012.0Moderate"Iprocin". Bulky N-groups reduce 5-HT2C affinity, improving selectivity.
4-HO-MiPT Methyl, Isopropyl9.04.5HighBalanced profile; high oral activity.
Emerging Class: Deuterated Analogs

Deuteration (replacing Hydrogen with Deuterium) exploits the Kinetic Isotope Effect (KIE) to strengthen Carbon-Hydrogen bonds, specifically at sites of metabolic attack by Monoamine Oxidase (MAO).

  • Alpha-Deuteration (

    
    -D2):  Slows deamination of the ethylamine chain.
    
  • Effect: Increases half-life (

    
    ) and oral bioavailability without altering receptor binding affinity (
    
    
    
    ) or intrinsic efficacy (
    
    
    ). This creates a "long-acting" psilocybin variant.

Experimental Protocols

To validate the SAR claims above, two specific assays are required: one in vitro (functional) and one in vivo (behavioral).

Protocol A: Calcium Flux Assay (In Vitro Functional)

Purpose: To determine agonist potency (


) and efficacy (

) at the 5-HT2A receptor.
  • Cell Line: HEK293 cells stably expressing human 5-HT2A receptors and the G

    
    q16 promiscuous G-protein (to force calcium coupling).
    
  • Seeding: Plate cells in 384-well poly-D-lysine coated plates (15,000 cells/well). Incubate overnight at 37°C.

  • Dye Loading: Aspirate media and load cells with Calcium-4 assay kit dye (Molecular Devices) dissolved in HBSS/HEPES buffer. Incubate for 60 min.

  • Compound Addition: Prepare serial dilutions of psilocybin analogs (10 pM to 10

    
    M) in assay buffer.
    
  • Measurement: Transfer plates to a FLIPR (Fluorometric Imaging Plate Reader). Inject compounds and record fluorescence (excitation 485 nm, emission 525 nm) for 180 seconds.

  • Analysis: Normalize response to maximal serotonin (5-HT) stimulation. Fit data to a four-parameter logistic equation to derive

    
    .
    
Protocol B: Head-Twitch Response (HTR) (In Vivo Behavioral)

Purpose: The gold-standard proxy for hallucinogenic potential in rodents, highly correlated with human subjective intensity.

  • Subjects: Male C57BL/6J mice (8-10 weeks old).

  • Pre-treatment: Acclimate mice to the observation chamber (transparent cylinder) for 15 minutes.

  • Administration: Administer test compound (e.g., 4-HO-MET) via intraperitoneal (IP) injection. Doses typically range 0.1 – 10 mg/kg.

  • Recording: Immediately record behavior for 30 minutes using high-frame-rate video (60fps) or a head-mounted magnetometer.

  • Scoring: Count "head twitches"—rapid, paroxysmal rotational movements of the head/ears.

    • Validation: Pre-treatment with M100907 (selective 5-HT2A antagonist) should abolish the response.

Experimental Logic Flow

The following decision tree illustrates how to proceed from synthesis to lead selection.

SAR_Workflow Start New Analog Synthesized Binding Radioligand Binding (Ki Determination) Start->Binding Criteria1 Ki < 100nM? Binding->Criteria1 Functional Ca2+ Flux Assay (Efficacy/Potency) Criteria1->Functional Yes Discard Discard / Redesign Criteria1->Discard No Criteria2 Full Agonist? Functional->Criteria2 HTR In Vivo HTR (C57BL/6J Mice) Criteria2->HTR Agonist Criteria2->Discard Antagonist Metab Microsomal Stability (t1/2) HTR->Metab Positive HTR Lead Lead Candidate Metab->Lead Stable Metab->Discard Unstable

Figure 2: Screening workflow for validating novel psilocybin analogs.

References

  • Nichols, D. E., et al. (2020). Investigation of the Structure–Activity Relationships of Psilocybin Analogues. ACS Pharmacology & Translational Science.[7] [Link]

  • Halberstadt, A. L., & Geyer, M. A. (2011).[8] Multiple receptors contribute to the behavioral effects of indoleamine hallucinogens. Neuropharmacology. [Link]

  • Madsen, M. K., et al. (2019). Psychedelic effects of psilocybin correlate with serotonin 2A receptor occupancy and plasma psilocin levels.[9] Neuropsychopharmacology. [Link]

  • Klein, A. K., et al. (2021). Structure-Activity Relationships of Psilocybin Analogs: Discovery of a Selective 5-HT2C Agonist. Bioorganic & Medicinal Chemistry Letters. [Link]

  • Tung, R. (2017).[10] Deuterated N,N-Dimethyltryptamine Analogs. U.S. Patent Application (Example of deuteration strategy).

Sources

Cross-Validation of HPLC and GC-MS Methods for Indole Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

Indole (1H-benzo[b]pyrrole) serves as a critical biomarker in tryptophan metabolism, gut microbiome signaling, and pharmaceutical scaffold development. Its amphipathic nature—volatile enough for gas chromatography yet polar enough for liquid chromatography—creates an analytical dilemma.

This guide provides a rigorous cross-validation of High-Performance Liquid Chromatography with Fluorescence Detection (HPLC-FLD) versus Gas Chromatography-Mass Spectrometry (GC-MS) . While HPLC-FLD offers superior throughput and minimal sample preparation for biological fluids, GC-MS (via silylation) provides definitive structural confirmation and lower limits of detection (LOD) in complex matrices. This document details the protocols, validation data, and decision frameworks necessary to select the correct modality for your research.

Part 1: Mechanistic Principles & Detection Physics

To cross-validate these methods, one must first understand how each technique "perceives" the indole molecule.

HPLC-FLD: Native Fluorescence

Indole possesses a conjugated


-electron system that exhibits strong native fluorescence. Unlike UV detection (280 nm), which suffers from interference in plasma/urine matrices, Fluorescence Detection (FLD) provides high selectivity.
  • Excitation: 280–285 nm (Absorption by the indole ring).

  • Emission: 340–360 nm (Relaxation emission).

  • Mechanism: Indole is retained on a non-polar stationary phase (C18) and eluted via polar interaction with an acidified mobile phase.

GC-MS: Derivatization & Ionization

Indole contains a secondary amine (N-H) which can cause peak tailing on capillary columns due to hydrogen bonding with active silanol sites. While direct injection is possible, derivatization is the "Senior Scientist" standard for quantitative rigor.

  • Derivatization: Silylation using BSTFA (N,O-Bis(trimethylsilyl)trifluoroacetamide) replaces the active proton on the nitrogen with a trimethylsilyl (TMS) group.[1][2]

  • Ionization: Electron Impact (EI) at 70 eV.

  • Target Ions:

    • Native Indole:

      
       117 (Molecular ion).
      
    • TMS-Indole:

      
       189 (Molecular ion), 
      
      
      
      174 (Base peak, loss of -CH
      
      
      ).

Part 2: Experimental Protocols

Method A: HPLC-FLD Workflow

Best for: High throughput, routine quantification in plasma/urine.

1. Chromatographic Conditions:

  • System: Agilent 1260 Infinity II or equivalent.

  • Column: C18 Reverse Phase (150 mm

    
     4.6 mm, 5 µm particle size).
    
  • Mobile Phase: Isocratic mixture of 10 mM Acetate Buffer (pH 4.0) : Acetonitrile (70:30 v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: FLD (Ex: 285 nm, Em: 345 nm).

2. Sample Preparation (Protein Precipitation):

  • Aliquot 200 µL of biological fluid (plasma/serum).

  • Add 20 µL of Internal Standard (5-Methylindole, 1 µg/mL).

  • Add 600 µL ice-cold Acetonitrile to precipitate proteins.

  • Vortex for 30s; Centrifuge at 10,000

    
     g for 10 min at 4°C.
    
  • Filter supernatant through a 0.22 µm PTFE filter.

  • Inject 20 µL.

Method B: GC-MS Workflow

Best for: Trace analysis, structural confirmation, complex fecal matrices.

1. Chromatographic Conditions:

  • System: Agilent 7890B GC / 5977B MSD or equivalent.

  • Column: HP-5MS UI (30 m

    
     0.25 mm, 0.25 µm film thickness).[3]
    
  • Carrier Gas: Helium @ 1.0 mL/min (Constant Flow).

  • Temp Program: 70°C (1 min)

    
     20°C/min 
    
    
    
    280°C (3 min).
  • Inlet: Splitless mode @ 250°C.

2. Sample Preparation (Derivatization):

  • Aliquot 200 µL sample; add Internal Standard (Indole-d7).

  • Extraction: Perform Liquid-Liquid Extraction (LLE) with 500 µL Ethyl Acetate. Vortex/Centrifuge.

  • Drying: Transfer organic layer to a glass vial. Evaporate to dryness under N

    
     stream at 40°C. Critical: Sample must be anhydrous.
    
  • Derivatization: Add 50 µL BSTFA + 1% TMCS and 50 µL anhydrous Pyridine.

  • Incubate at 70°C for 30 minutes.

  • Inject 1 µL.

Part 3: Cross-Validation Data

The following data represents a synthesis of validation metrics for Indole in human plasma.

Validation ParameterHPLC-FLD (Method A)GC-MS (TMS-Derivatized) (Method B)Comparison Note
Linearity (

)
> 0.999 (10–1000 ng/mL)> 0.998 (1–1000 ng/mL)GC-MS has a wider dynamic range at the low end.
LOD (S/N = 3) 5.0 ng/mL0.5 ng/mL (SIM Mode)GC-MS is ~10x more sensitive in SIM mode.
Recovery (%) 85% – 92% (Precipitation)95% – 102% (LLE + Deriv)Derivatization stabilizes the molecule, improving recovery.
Precision (RSD) < 2.5% (Intra-day)< 4.0% (Intra-day)HPLC is more reproducible due to simpler prep.
Selectivity High (Fluorescence specific)Very High (Mass spectral fingerprint)GC-MS eliminates false positives from co-eluting peaks.
Statistical Correlation

When cross-validating, a Bland-Altman analysis is required.

  • Bias: GC-MS typically yields results 2–5% higher than HPLC-FLD due to superior extraction efficiency of the LLE/Derivatization protocol compared to protein precipitation.

  • Correlation Coefficient (

    
    ):  Typically > 0.98 between methods.
    

Part 4: Visualization & Logic

Workflow 1: The Cross-Validation Protocol

This diagram illustrates the "Gold Standard" workflow for validating a new indole method against an established reference.

CrossValidation cluster_0 Sample Preparation cluster_1 HPLC-FLD Path cluster_2 GC-MS Path cluster_3 Data Analysis RawSample Biological Matrix (Plasma/Urine) Split Split Sample RawSample->Split Precip Protein Precip (Acetonitrile) Split->Precip Aliquot A LLE LLE Extraction (Ethyl Acetate) Split->LLE Aliquot B Filter Filter (0.22 µm) Precip->Filter HPLCRun HPLC Analysis (C18 / FLD) Filter->HPLCRun Compare Bland-Altman Plot & Regression HPLCRun->Compare Conc. A Dry Dry Down (N2) LLE->Dry Deriv Derivatization (BSTFA + TMCS) Dry->Deriv GCRun GC-MS Analysis (SIM Mode) Deriv->GCRun GCRun->Compare Conc. B

Figure 1: Parallel workflow for cross-validating indole quantification methods to ensure statistical rigor.

Workflow 2: Analytical Decision Matrix

When should you use which method?

DecisionMatrix Start Start: Indole Analysis Required Q1 Is the sample volume limited (<50 µL)? Start->Q1 Q2 Is trace sensitivity (<1 ng/mL) required? Q1->Q2 No GCMS Select GC-MS (Derivatized) High Sensitivity & Specificity Q1->GCMS Yes (Micro-vials) Q3 Is the matrix complex (e.g., Feces)? Q2->Q3 No Q2->GCMS Yes Q3->GCMS Yes (Better Cleanup) HPLC Select HPLC-FLD High Throughput & Robustness Q3->HPLC No (Plasma/Urine)

Figure 2: Decision matrix for selecting the optimal analytical modality based on sample constraints.

References

  • FDA Bioanalytical Method Validation Guidance for Industry. U.S. Food and Drug Administration. (2018). Available at: [Link]

  • Tusell, J. M., et al. (1984).[4] Comparison of high-performance liquid chromatography and gas chromatography-mass spectrometry for the analysis of indole-3-acetic acid in brain tissue. Journal of Chromatography B, 306, 338-344.[4] Available at: [Link]

  • NIST Chemistry WebBook, SRD 69. Indole Mass Spectrum. National Institute of Standards and Technology. Available at: [Link]

  • Phenomenex. HPLC vs GC: What Sets These Methods Apart. (2025).[1][5][6][7][8][9][10] Available at: [Link]

Sources

Head-Twitch Response (HTR) Assay: A Definitive Guide for Psychedelic Compound Assessment

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary: The Translational Bridge

The Head-Twitch Response (HTR) is the gold-standard behavioral proxy for 5-HT2A receptor activation in rodents, possessing high predictive validity for human hallucinogenic potency (


). Unlike receptor binding assays (

), which measure affinity but not efficacy, or drug discrimination, which requires months of training, the HTR assay offers a rapid, robust readout of in vivo psychedelic activity.

This guide provides a standardized framework for utilizing the HTR assay to evaluate New Chemical Entities (NCEs), distinguishing true psychedelics (e.g., LSD, Psilocybin) from non-hallucinogenic 5-HT2A agonists (e.g., Lisuride).

Mechanistic Architecture

To interpret HTR data correctly, one must understand the cellular signaling cascade. The behavior is not merely a motor reflex but a specific consequence of 5-HT2A activation on parvalbumin-positive interneurons and deep-layer (Layer V) pyramidal neurons in the medial prefrontal cortex (mPFC).

Key Signaling Pathway

The behavior relies on the recruitment of


-arrestin2 and the canonical 

pathway. Compounds that bind 5-HT2A but fail to recruit specific downstream effectors (biased agonism) often fail to induce HTR.

HTR_Mechanism Ligand Psychedelic Ligand (LSD/Psilocin) Receptor 5-HT2A Receptor (mPFC Layer V) Ligand->Receptor Binding Gq Gq/11 Protein Receptor->Gq Arrestin Beta-Arrestin2 Recruitment Receptor->Arrestin Biased Agonism PLC PLC Activation Gq->PLC Ca Intracellular Ca2+ Release PLC->Ca Glutamate Glutamate Release Ca->Glutamate HTR Head-Twitch Response (~90Hz paroxysmal rotation) Arrestin->HTR Required for LSD Glutamate->HTR

Figure 1: The signal transduction pathway required to elicit HTR. Note that non-hallucinogenic agonists like Lisuride bind the receptor but fail to recruit the specific signaling pattern (often Arrestin-dependent) required for the behavioral output.

Experimental Protocol: The Self-Validating System

Reliability in HTR assays depends on minimizing environmental stress, which can suppress baseline behavior or induce false positives.

Phase 1: Animal Selection & Husbandry
  • Strain: C57BL/6J mice (Male, 8–10 weeks).

    • Rationale: This strain has the most extensive historical HTR dataset. While female mice should be tested for biological variable inclusivity, males are often used in primary screens to avoid estrous cycle-dependent sensitivity fluctuations.

  • Housing: Group housing (3–4 per cage) with reverse light cycle.

    • Rationale: Testing during the dark phase (active phase) yields more robust data, though light-phase testing is acceptable if habituated.

Phase 2: The Workflow

The following workflow ensures that the observed head twitches are drug-induced and not artifacts of handling stress.

HTR_Workflow cluster_prep Preparation cluster_dose Dosing cluster_data Data Collection Acclim Acclimatization (1 hour in test room) Weigh Weighing Acclim->Weigh Inject Injection (IP/SC) 10 mL/kg Weigh->Inject Timer Start Timer (t=0) Inject->Timer Record Recording (Video or Magnetometer) Timer->Record Analyze Scoring (0-30 min bin) Record->Analyze

Figure 2: Standardized operational workflow. The acclimatization step is critical to lower cortisol levels, which can dampen 5-HT2A signaling.

Phase 3: Scoring Methodologies

Choose the method based on throughput requirements.

FeatureVideo (Manual/Automated) Magnetometer (Coil)
Invasiveness Non-invasiveInvasive (requires magnet implantation)
Throughput Low (Manual) / High (ML-based)High (Real-time)
Specificity High (Visual confirmation)Very High (Frequency filtering <90Hz)
Cost Low (Camera)High (Custom electronics)
Recommendation Best for initial screening Best for SAR campaigns

Validation Step: If using automated video scoring (e.g., DeepLabCut), you must validate against a manual ground truth on the first cohort to ensure the algorithm distinguishes "wet dog shakes" (whole body) from "head twitches" (cervical rotation).

Comparative Performance Guide

When evaluating a new compound, it must be benchmarked against known standards. The table below aggregates historical ED50 values for C57BL/6J mice.

Reference Compound Data
CompoundClassED50 (µg/kg)Peak Time (min)Notes
LSD Ergoling~52.95–15High potency; requires

-arrestin2.
DOI Phenethylamine~1,00010–20Standard selective 5-HT2A agonist.
Psilocybin Tryptamine~1,00010–20Prodrug; converts to Psilocin.
5-MeO-DMT Tryptamine~3,0002–10Rapid onset; short duration.
Lisuride ErgolingInactive N/AThe Critical Negative Control.

The Lisuride Control: Lisuride binds 5-HT2A with high affinity (


 similar to LSD) but is non-hallucinogenic in humans and does not  induce HTR in mice.[1]
  • Interpretation: If your NCE binds 5-HT2A but produces no HTR, it may be a "Lisuride-like" non-hallucinogenic agonist—highly valuable for treating cluster headaches or depression without psychotomimetic effects.

Data Interpretation & Troubleshooting

The "Inverted-U" Dose-Response Curve

A common error is assuming a compound is inactive because high doses yield low HTR counts.

  • Phenomenon: HTR frequency increases with dose up to a peak (e.g., 1 mg/kg for DOI), then decreases at higher doses.

  • Cause: At high concentrations, compounds may activate 5-HT2C (inhibitory to HTR) or 5-HT1A receptors, or induce catalepsy that physically prevents twitching.

  • Solution: Always test at least three log-spaced doses (e.g., 0.1, 1.0, 10.0 mg/kg) to capture the full efficacy profile.

Distinguishing False Positives
  • Head Bobs: Slower, vertical movements (olfactory exploration).

  • Grooming: Often involves forepaw contact.

  • True HTR: Rapid, paroxysmal rotational acceleration (frequency ~90 Hz in mice). If using a magnetometer, apply a bandpass filter (80–100 Hz) to isolate this signal.

References

  • Halberstadt, A. L., & Geyer, M. A. (2013).[2][3] Characterization of the head-twitch response induced by hallucinogens in mice: detection of the behavior based on the dynamics of head movement.[1][2][3][4][5][6][7] Psychopharmacology, 227(4), 727–739. Link

  • Halberstadt, A. L., et al. (2020).[6][8][9][10] Correlation between the potency of hallucinogens in the mouse head-twitch response assay and their behavioral and subjective effects in other species.[2][3][6] Neuropharmacology, 167, 107933.[8] Link

  • González-Maeso, J., et al. (2007).[1][2][3][9][10] Hallucinogens recruit specific cortical 5-HT2A receptor-mediated signaling pathways to affect behavior.[5][9][10][11] Neuron, 53(3), 439–452.[10] Link

  • Fantegrossi, W. E., et al. (2008). The behavioral pharmacology of hallucinogens. Biochemical Pharmacology, 75(1), 17–33. Link

  • Nichols, D. E. (2016).[2] Psychedelics. Pharmacological Reviews, 68(2), 264–355. Link

Sources

Comparative Metabolic Profiling of Tryptamine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary The metabolic fate of tryptamine derivatives—specifically N,N-Dimethyltryptamine (DMT), 5-Methoxy-N,N-Dimethyltryptamine (5-MeO-DMT), and Psilocybin (4-PO-DMT)—is dictated by steric and electronic modifications to the indole core. While all three share a common structural backbone, their clearance mechanisms diverge significantly:

  • DMT is cleared rapidly via Monoamine Oxidase A (MAO-A) mediated deamination.[1]

  • 5-MeO-DMT follows a dual pathway involving MAO-A and CYP2D6 O-demethylation, making its pharmacokinetics sensitive to genetic polymorphisms.[1]

  • Psilocybin acts as a prodrug for Psilocin, which is primarily cleared via Glucuronidation (UGT1A9/1A10) , rendering it orally active and longer-lasting than its non-substituted counterparts.

This guide provides a comparative analysis of these pathways, supported by kinetic data and experimental protocols for metabolic stability assessment.[2][3][4]

Structural Basis of Metabolic Divergence

The metabolic stability of tryptamines is governed by the accessibility of the ethylamine side chain to MAO-A and the susceptibility of the indole ring to cytochrome P450 (CYP) oxidation.

CompoundSubstituent (Pos. 4/5)Primary Metabolic FateOral Bioavailability
DMT None (H)Rapid Deamination (MAO-A)Negligible (First-pass effect)
5-MeO-DMT Methoxy (-OCH3) at C5Deamination (MAO-A) & O-Demethylation (CYP2D6)Low (without MAOI)
Psilocybin Phosphate (-OPO3) at C4Hydrolysis to Psilocin -> GlucuronidationModerate to High
Mechanism of Action[5][6]
  • MAO-A Sensitivity: The unsubstituted indole ring of DMT allows for unobstructed access of MAO-A to the amine nitrogen, resulting in rapid oxidative deamination to Indole-3-acetic acid (IAA).

  • CYP2D6 Interaction: The 5-methoxy group in 5-MeO-DMT increases lipophilicity and affinity for CYP2D6, which catalyzes O-demethylation to Bufotenine (active).[5][6] This pathway is negligible for DMT unless MAO is inhibited.

  • Steric Shielding: In Psilocin (4-OH-DMT), the hydroxyl group at position 4 creates steric hindrance and hydrogen bonding that reduces MAO-A affinity, shifting the burden of clearance to UGT enzymes.

Comparative Enzymology & Kinetics

The following data aggregates kinetic parameters from recombinant enzyme assays and human liver microsomes (HLM).

Table 1: Kinetic Parameters of Tryptamine Metabolism
ParameterDMT5-MeO-DMTPsilocin (Active Metabolite)
Primary Enzyme MAO-AMAO-A / CYP2D6UGT1A9 / UGT1A10
Secondary Enzyme CYP2D6 (Minor)CYP2D6 (Significant)MAO-A (Minor)
Major Metabolite Indole-3-acetic acid (IAA)5-MIAA / BufoteninePsilocin-O-Glucuronide
CYP2D6

> 100 µM (Low affinity)~12 µM (High affinity)N/A
CYP2D6

Low~65 min⁻¹N/A
Intrinsic Clearance (

)
High (Rapid)High (Non-linear at high doses)Low/Moderate
Half-life (

)
< 15 min (IV)12-20 min (IV)2-3 hours (Oral)
Critical Insight: The CYP2D6 Polymorphism Risk

Unlike DMT, 5-MeO-DMT metabolism is significantly influenced by CYP2D6 phenotype.[1]

  • Extensive Metabolizers (EM): Efficiently convert a fraction of 5-MeO-DMT to Bufotenine.

  • Poor Metabolizers (PM): Cannot form Bufotenine; may experience higher systemic concentrations of the parent compound or shunt more flux to MAO-A.

  • Clinical Implication: Co-administration of 5-MeO-DMT with MAO inhibitors (e.g., Harmaline in Ayahuasca analogs) forces metabolism almost entirely through CYP2D6. In CYP2D6 PMs, this can lead to dangerously elevated plasma levels and serotonin toxicity.

Visualizing the Metabolic Pathways[3]

The following diagram maps the divergent pathways for DMT, 5-MeO-DMT, and Psilocybin.

TryptamineMetabolism cluster_0 Rapid Clearance cluster_1 Dual Pathway (Polymorphism Risk) DMT N,N-DMT IAA Indole-3-acetic acid (Inactive) DMT->IAA MAO-A (Deamination) DMT-N-Oxide DMT-N-Oxide DMT->DMT-N-Oxide CYP2D6 (Minor) FiveMeO 5-MeO-DMT FiveMIAA 5-Methoxy-IAA (Inactive) FiveMeO->FiveMIAA MAO-A (Major) Bufotenine Bufotenine (Active) FiveMeO->Bufotenine CYP2D6 (O-Demethylation) Psilocybin Psilocybin (Prodrug) Psilocin Psilocin (4-OH-DMT) Psilocybin->Psilocin Alkaline Phosphatase (Rapid Hydrolysis) Psil_Gluc Psilocin-O-Glucuronide (Inactive) Psilocin->Psil_Gluc UGT1A9 / UGT1A10 (Glucuronidation) FourHIAA 4-HIAA (Minor) Psilocin->FourHIAA MAO-A (Oxidation)

Figure 1: Comparative metabolic pathways showing the dominance of MAO-A for DMT/5-MeO-DMT versus UGT-mediated clearance for Psilocin.

Experimental Protocol: Microsomal Stability Assay

To objectively compare the metabolic stability of these derivatives, the Microsomal Stability Assay using Human Liver Microsomes (HLM) is the gold standard.

Workflow Diagram

StabilityAssay cluster_sampling 4. Time-Course Sampling Step1 1. Preparation Thaw HLM & Test Compounds (1 µM Final Conc.) Step2 2. Pre-Incubation Mix Microsomes + Buffer + Compound 37°C for 5 min Step3 3. Initiation Add NADPH Regenerating System (Starts Metabolism) Sample0 T = 0 min Step3->Sample0 Sample15 T = 15 min Step3->Sample15 Sample30 T = 30 min Step3->Sample30 Sample60 T = 60 min Step3->Sample60 Step5 5. Termination Add Ice-Cold Acetonitrile (ACN) containing Internal Standard Sample0->Step5 Sample15->Step5 Sample30->Step5 Sample60->Step5 Step6 6. Analysis Centrifuge -> LC-MS/MS Quantify Parent Depletion Step5->Step6

Figure 2: Step-by-step workflow for assessing metabolic stability in vitro.

Detailed Protocol

1. Materials:

  • Test System: Pooled Human Liver Microsomes (HLM), 20 mg/mL protein concentration.

  • Cofactors: NADPH regenerating system (NADP+, Glucose-6-phosphate, G6P-dehydrogenase).

  • Buffer: 100 mM Potassium Phosphate (pH 7.4).

  • Stop Solution: Ice-cold Acetonitrile (ACN) with Tolbutamide (Internal Standard).

2. Procedure:

  • Master Mix: Prepare a master mix containing buffer and HLM (final protein conc. 0.5 mg/mL).

  • Spike: Add test compound (DMT, 5-MeO-DMT, or Psilocin) to a final concentration of 1 µM. Note: Low concentration is chosen to ensure first-order kinetics (

    
    ).
    
  • Pre-warm: Incubate at 37°C for 5 minutes.

  • Initiate: Add NADPH solution to start the reaction.[3] Include a "No-NADPH" control to check for chemical instability.

  • Sampling: At 0, 5, 15, 30, and 60 minutes, remove 50 µL aliquots.

  • Quench: Immediately transfer aliquot into 150 µL of Stop Solution. Vortex and centrifuge (4000 rpm, 15 min, 4°C).

  • Quantification: Analyze supernatant via LC-MS/MS (MRM mode).

3. Data Analysis:

  • Plot ln(% Remaining) vs. Time .

  • Calculate slope (

    
    ) of the linear regression.
    
  • Half-life (

    
    ): 
    
    
    
  • Intrinsic Clearance (

    
    ): 
    
    
    
    

Conclusion & Strategic Implications

For drug development professionals, understanding these pathways is critical for "tuning" the duration and safety of tryptamine-based therapeutics:

  • Deuteration Strategy: To extend the half-life of DMT or 5-MeO-DMT, deuteration at the alpha-carbon position can reduce the rate of MAO-A deamination (Kinetic Isotope Effect).

  • Route of Administration: Oral delivery of DMT/5-MeO-DMT is futile without MAO inhibition or novel formulations (e.g., buccal films) that bypass first-pass metabolism. Psilocybin remains the gold standard for oral dosing due to its UGT-dependent clearance.

  • Safety Screening: 5-MeO-DMT candidates must be screened against CYP2D6 panels to predict variability in patient populations (EM vs PM phenotypes).

References

  • Yu, A.-M., et al. (2003). Screening for endogenous substrates reveals that CYP2D6 is a 5-methoxyindolethylamine O-demethylase.[5][7] National Institutes of Health. Link

  • Dinis-Oliveira, R. J. (2017). Metabolism of psilocybin and psilocin: clinical and forensic toxicological relevance. Drug Metabolism Reviews. Link

  • Shen, H.-W., et al. (2010). Effects of monoamine oxidase inhibitor and cytochrome P450 2D6 status on 5-methoxy-N,N-dimethyltryptamine metabolism and pharmacokinetics. Biochemical Pharmacology. Link

  • Creative Bioarray. (2023). Microsomal Stability Assay Protocol and Service Details. Link

  • BenchChem. (2025). Comparative pharmacological analysis of 5-MeO-αMT and 5-MeO-DMT. Link

Sources

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(1H-indol-3-yl)-N-methylmethanamine
Reactant of Route 2
(1H-indol-3-yl)-N-methylmethanamine

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.